antimycin A1
Description
Properties
IUPAC Name |
[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFUZWRFRDZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O9 | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859633 | |
| Record name | 3-(3-Formamido-2-hydroxybenzamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimycin A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19037 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
1397-94-0, 642-15-9 | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Antimycin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
300.2 °F (EPA, 1998), 139-140 °C | |
| Record name | ANTIMYCIN A | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4866 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANTIMYCIN A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Antimycin A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A1, a potent secondary metabolite produced by Streptomyces species, has been a cornerstone in mitochondrial research for decades. Its highly specific and powerful inhibitory action on the mitochondrial electron transport chain has made it an invaluable tool for dissecting the intricacies of cellular respiration and a subject of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.
Primary Mechanism of Action: Inhibition of Mitochondrial Complex III
The principal molecular target of this compound is the cytochrome bc1 complex , also known as Complex III , a critical component of the mitochondrial electron transport chain (ETC). This compound exerts its inhibitory effect by binding with high affinity to the Qi site of the cytochrome b subunit within Complex III.
This binding event physically obstructs the transfer of electrons from cytochrome b to cytochrome c1. This interruption effectively stalls the Q-cycle, a key process in which ubiquinol (B23937) is oxidized, leading to the translocation of protons across the inner mitochondrial membrane. The direct consequences of this inhibition are multifaceted and profound, leading to a cascade of cellular events:
-
Disruption of the Electron Transport Chain: The flow of electrons downstream from Complex III is halted, preventing the reduction of cytochrome c and subsequent transfer of electrons to Complex IV.
-
Collapse of the Mitochondrial Membrane Potential (ΔΨm): The blockage of proton pumping at Complex III leads to a dissipation of the proton gradient across the inner mitochondrial membrane, resulting in a significant drop in the mitochondrial membrane potential.
-
Inhibition of ATP Synthesis: The diminished proton-motive force resulting from the collapsed membrane potential severely impairs the function of ATP synthase (Complex V), leading to a drastic reduction in cellular ATP production through oxidative phosphorylation.
-
Increased Production of Reactive Oxygen Species (ROS): The inhibition at the Qi site causes a backup of electrons upstream in the ETC. This leads to the formation of a highly reactive semiquinone radical at the Qo site of Complex III, which can then react with molecular oxygen to generate superoxide (B77818) anions (O2•-), a primary reactive oxygen species. This surge in ROS contributes to oxidative stress and cellular damage.
-
Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and the disruption of mitochondrial integrity can trigger the intrinsic pathway of apoptosis. This compound has also been reported to bind to the anti-apoptotic protein Bcl-2, further promoting programmed cell death.
Signaling Pathway Diagram
Caption: Primary mechanism of this compound action on the mitochondrial electron transport chain.
Quantitative Data Summary
The following table summarizes key quantitative data related to the effects of this compound.
| Parameter | Organism/Cell Line | Value | Reference |
| EC50 (Growth Inhibition) | Rhizoctonia solani | 1.25 µg/mL | |
| IC50 (Cell Survival) | HepG2 cells | 15.97 nmol/dm³ | |
| L6 cells (glucose media) | ~100 nM | ||
| L6 cells (galactose media) | ~17 nM | ||
| H9c2 cells (glucose media) | ~30 nM | ||
| H9c2 cells (galactose media) | ~3 nM | ||
| HepG2 cells (glucose media) | ~1000 nM | ||
| HepG2 cells (galactose media) | ~56 nM | ||
| HeLa cells | ~50 µM | ||
| Inhibitory Constant (Ki) | Bovine Heart Complex III | ≤ 3 pM | |
| Dissociation Constant (Kd) | Bovine Heart bc1 complex | ~30 pM | |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | A549 cells (50 µM) | ~38% loss | |
| Apoptosis Induction | A549 cells (50 µM) | ~17% of cells |
Detailed Experimental Protocols
Mitochondrial Complex III Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure the activity of Complex III by monitoring the reduction of cytochrome c.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
Cytochrome c solution (oxidized)
-
Dithiothreitol (DTT)
-
This compound solution (inhibitor control)
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 550 nm
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Reagent Preparation:
-
Prepare a working solution of reduced cytochrome c by incubating oxidized cytochrome c with DTT.
-
Prepare a solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO) to be used as a specific inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, prepare reaction wells containing the Complex III Assay Buffer.
-
For inhibitor control wells, add this compound to a final concentration that ensures complete inhibition (e.g., 10 µM).
-
Add the isolated mitochondrial sample to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the reduced cytochrome c substrate to all wells.
-
Immediately place the plate in a spectrophotometer and begin kinetic measurements of the absorbance at 550 nm every 30 seconds for 10-20 minutes. The oxidation of cytochrome c by Complex IV is inhibited by the presence of potassium cyanide in the assay buffer. The reduction of cytochrome c is then measured.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance over time) for both the sample and the inhibitor control wells.
-
The specific activity of Complex III is the difference between the rates of the sample and the inhibitor control, normalized to the amount of mitochondrial protein added.
-
The Discovery and Origin of Antimycin A1 from Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimycin A1, a potent secondary metabolite produced by bacteria of the genus Streptomyces, has garnered significant scientific interest due to its broad-spectrum biological activities, including antifungal, insecticidal, and piscicidal properties.[1][2] First identified in the mid-20th century, this nine-membered dilactone antibiotic has since been the subject of extensive research, leading to a comprehensive understanding of its biosynthesis, mechanism of action, and potential therapeutic applications.[3][4] This technical guide provides an in-depth overview of the discovery of this compound, its origin from various Streptomyces species, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities.
Discovery and Origin
Antimycin A was first reported in 1945 as an antibiotic preparation effective against fungi, isolated from cultures of an unidentified Streptomyces species.[3] Subsequent research led to the isolation of the crystalline active substance, designated Antimycin A, and the proposal of its probable molecular formula as C₂₈H₄₀O₉N₂.[3] The producing organism was later identified as a species of Streptomyces.
Since its initial discovery, a variety of Streptomyces species have been identified as producers of Antimycin A and its analogues. These include, but are not limited to:
-
Streptomyces olivaceiscleroticus[5]
-
Streptomyces argillaceus[1]
-
Streptomyces wadayamensis[1]
-
Streptomyces sp. K01-0031[6]
These bacteria are predominantly soil-dwelling and are known for their prolific production of a wide array of secondary metabolites with diverse biological activities.[5][9]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀N₂O₉ | [3][5] |
| Molecular Weight | 548.6 g/mol | [1][10] |
| Appearance | Solid, crystalline substance | [3][7] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform; Insoluble in water | [10] |
Biological Activity of this compound
This compound exhibits potent inhibitory activity against a range of organisms. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex III (cytochrome c reductase), which disrupts cellular respiration and leads to the production of reactive oxygen species (ROS).[2] This inhibition is highly specific and effective at nanomolar concentrations.[6]
Antifungal Activity
This compound is a powerful fungicide.[3] The minimum inhibitory concentrations (MICs) against various fungal species are detailed in the table below.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Nigrospora sphaerica | 1:800,000,000 dilution | [3] |
| Rhizoctonia solani | EC₅₀ of 1.25 µg/mL | [11] |
Note: The original paper for Nigrospora sphaerica reported the activity as a dilution. This is an exceptionally high potency.
Other Biological Activities
Beyond its antifungal properties, this compound is also a potent piscicide (fish poison) and is the active ingredient in the commercial product Fintrol.[2] It also demonstrates insecticidal and nematocidal activities.[6] More recently, it has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the isolation, purification, and characterization of this compound from Streptomyces species.
Fermentation for this compound Production
This protocol is based on the methods described for the cultivation of Streptomyces species for antibiotic production.[3][5]
Objective: To cultivate a Streptomyces species in a liquid medium to produce this compound.
Materials:
-
A pure culture of a known this compound-producing Streptomyces strain (e.g., Streptomyces olivaceiscleroticus)
-
Soybean medium (40 g soybean oil meal, 20 g glucose, 10 g powdered calcium carbonate per liter) or other suitable production medium[3]
-
Shaker flasks (2 L)
-
Fermentation tank (optional, for large-scale production)
-
Incubator shaker
-
Aseptic transfer equipment
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer a loopful of the Streptomyces culture from a soil stock or agar (B569324) slant to 30 mL of soybean medium in a suitable flask.[3]
-
Incubate the culture on a reciprocating shaker at 26°C for 48 hours.[3]
-
Transfer the seed culture to larger flasks (e.g., four 2 L Erlenmeyer flasks each containing 500 mL of the same medium) and incubate under the same conditions for another 48 hours.[3]
-
-
Production Fermentation:
-
Inoculate a production-scale volume of soybean medium (e.g., 70 L in a fermentation tank) with the prepared inoculum.[3]
-
Maintain the fermentation at 24-28°C for 80-96 hours with continuous stirring and aeration.[3]
-
Monitor the production of this compound using a suitable bioassay or analytical method (e.g., HPLC).
-
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth, based on established methods.[5]
Objective: To isolate and purify this compound from the culture filtrate.
Materials:
-
Fermentation broth containing this compound
-
n-Butanol
-
Petroleum ether
-
Chloroform
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Centrifuge
-
Glass chromatography column
Procedure:
-
Extraction:
-
Separate the mycelium from the fermentation broth by filtration or centrifugation.[5]
-
Adjust the pH of the clear filtrate to 7.0.[5]
-
Extract the active metabolite from the filtrate using an equal volume of n-butanol.[5]
-
Concentrate the n-butanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Precipitation:
-
Purification by Thin Layer Chromatography (TLC):
-
Dissolve a small amount of the precipitate in a suitable solvent.
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the chromatogram using a chloroform:methanol (24:1, v/v) solvent system.[5]
-
Visualize the separated components (e.g., under UV light or with a suitable staining reagent) to assess purity and determine the Rf value of this compound.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the remaining precipitate in a minimal amount of the eluting solvent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system, such as chloroform:methanol (95:5, v/v).[5]
-
Collect fractions and monitor the elution of this compound by TLC.
-
Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.
-
-
Crystallization:
-
Induce crystallization of the purified this compound from the concentrated petroleum ether residues.[3]
-
Characterization of this compound
Objective: To confirm the identity and purity of the isolated this compound.
Methods:
-
Spectroscopic Analysis:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Determine the UV absorption spectrum in ethanol.[3]
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify functional groups.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to elucidate the chemical structure.[5][8]
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.[8]
-
-
Biological Activity Assay:
-
Determine the Minimum Inhibitory Concentration (MIC) against a panel of fungi using a standard microdilution or agar diffusion method.[5]
-
Biosynthesis of this compound
The biosynthesis of Antimycin A is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[2][4] The biosynthetic gene cluster, designated as ant, encodes all the necessary enzymes for its production.[4]
The biosynthesis begins with the pathway-specific tryptophan-2,3-dioxygenase, AntN, which opens the indole (B1671886) ring of tryptophan.[4][12] This is followed by a series of condensation, adenylation, thiolation, ketoreduction, and other enzymatic reactions catalyzed by the PKS/NRPS assembly line to construct the characteristic nine-membered dilactone core of Antimycin A.[4][12]
Visualizations
Experimental Workflow for this compound Isolation and Purification
References
- 1. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimycin A - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajbasweb.com [ajbasweb.com]
- 6. A new antibiotic, antimycin Ag, produced by Streptomyces sp. K01-0031 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Isolation of this compound and Some of Its Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple isolation of this compound and some of its toxicological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimycin A from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]
- 11. Aptly chosen, effectively emphasizing the action and mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Mechanism of Antimycin A1: A Technical Guide to its Inhibition of Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antimycin A1 is a potent inhibitor of mitochondrial respiration, exerting its effects through a specific interaction with Complex III (Ubiquinol-Cytochrome c Reductase or Cytochrome bc1 complex) of the electron transport chain (ETC). This technical guide provides an in-depth exploration of the biochemical pathway inhibited by this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of its mechanism of action. Understanding the precise inhibitory action of this compound is crucial for its use as a research tool in studying mitochondrial function and for its potential therapeutic applications.
The Core Mechanism of Inhibition: Targeting Complex III
This compound specifically binds to the Qi site of cytochrome b, a subunit of Complex III.[1] This binding event physically obstructs the transfer of electrons from cytochrome b to cytochrome c1.[1] The inhibition disrupts the Q-cycle, a critical process for pumping protons across the inner mitochondrial membrane.[2]
The consequences of this inhibition are multifaceted and profound:
-
Interruption of the Electron Transport Chain: The flow of electrons down the ETC is halted at Complex III.[1]
-
Collapse of the Mitochondrial Membrane Potential: The blockage of proton pumping leads to a dissipation of the electrochemical gradient across the inner mitochondrial membrane.[2]
-
Decreased ATP Synthesis: The proton motive force, essential for driving ATP synthase, is diminished, leading to a sharp decline in cellular ATP production.[3]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at the Qi site leads to the accumulation of electrons upstream, which can then be transferred to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species.[2]
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound can be quantified through various parameters, most notably the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data related to the effects of this compound.
| Parameter | Value | Cell Line / Organism | Reference |
| IC50 (Cell Viability) | 15.97 nmol/dm³ | HepG2 | [3] |
| EC50 (Growth Inhibition) | 1.25 µg/mL | Rhizoctonia solani | N/A |
| Inhibitory Concentration | 25 ppb (complete kill) | Fish (general) | [4] |
| Inhibitory Concentration | 10 ppb (selective kill) | Fish (aquaculture) | [4] |
Visualizing the Pathway of Inhibition
The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.
Detailed Experimental Protocols
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria to assess the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
-
Substrates: Glutamate (B1630785) (10 mM), Malate (B86768) (10 mM)
-
ADP (20 mM)
-
Oligomycin (B223565) (50 µg/mL)
-
FCCP (10 µM)
-
Antimycin A (40 µM)
-
Seahorse XF96 or similar extracellular flux analyzer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration using a Bradford or BCA assay.
-
Plate Seeding: Add 15 µg of mitochondrial protein per well to a Seahorse XF plate.
-
Substrate Addition: Add pre-warmed MAS containing 10 mM glutamate and 10 mM malate to each well.
-
Cartridge Loading: Load the Seahorse XF sensor cartridge with the following compounds in the designated ports:
-
Port A: 20 µL of 20 mM ADP
-
Port B: 22 µL of 50 µg/mL oligomycin
-
Port C: 24 µL of 10 µM FCCP
-
Port D: 26 µL of 40 µM Antimycin A
-
-
Seahorse Assay: Calibrate the Seahorse XF analyzer and then initiate the assay. The instrument will measure basal OCR, followed by sequential injections of ADP (to measure State 3 respiration), oligomycin (to measure State 4o respiration), FCCP (to measure maximal respiratory capacity), and finally Antimycin A (to inhibit Complex III and measure non-mitochondrial respiration).
-
Data Analysis: Analyze the OCR data to determine the specific inhibitory effect of Antimycin A on mitochondrial respiration.
Ubiquinol-Cytochrome c Reductase (Complex III) Activity Assay
This spectrophotometric assay directly measures the enzymatic activity of Complex III.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer
-
Cytochrome c (2 mM solution)
-
Reduced Coenzyme Q2 (substrate)
-
Antimycin A (for inhibition control)
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Sample Preparation: Dilute the isolated mitochondrial sample to a suitable concentration in the Complex III Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer and cytochrome c. For an inhibitor control, prepare a separate mix containing Antimycin A.
-
Assay Initiation: Add the mitochondrial sample to the reaction mix in a cuvette.
-
Substrate Addition: Initiate the reaction by adding reduced Coenzyme Q2.
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 550 nm over time. The rate of increase in absorbance is proportional to the rate of cytochrome c reduction and thus to the Complex III activity.
-
Calculation: Calculate the specific activity of Complex III and the percentage of inhibition by Antimycin A.
Measurement of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
Cultured cells
-
TMRE stock solution (in DMSO)
-
CCCP (a protonophore, as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate cells in a suitable format for fluorescence imaging or plate reader analysis.
-
Dye Loading: Incubate the cells with a working concentration of TMRE (e.g., 200 nM) in culture medium for 15-30 minutes at 37°C.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified duration. For a positive control, treat a separate set of cells with CCCP (e.g., 50 µM) for 15 minutes.
-
Imaging/Measurement:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for TMRE (Excitation/Emission ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Plate Reader: Measure the fluorescence intensity using a plate reader. A decrease in the signal corresponds to a loss of mitochondrial membrane potential.
-
-
Data Analysis: Quantify the change in fluorescence intensity to determine the effect of this compound on the mitochondrial membrane potential.
Quantification of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.
Materials:
-
Cultured cells
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Dye Loading: Incubate cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Measurement:
-
Microscopy: Image the cells using a fluorescence microscope (Excitation/Emission ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. An increase in the fluorescence signal in the appropriate channel indicates higher levels of mitochondrial ROS.
-
-
Data Analysis: Quantify the fluorescence intensity to determine the fold-change in ROS production upon treatment with this compound.
Conclusion
This compound serves as an invaluable tool for probing the intricacies of mitochondrial function. Its specific and potent inhibition of Complex III provides a reliable method for studying the consequences of disrupting the electron transport chain. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies or to understand its mechanism of action in the context of mitochondrial-targeted therapies. The provided visualization of the inhibitory pathway further clarifies the central role of Complex III as the target of this powerful mitochondrial inhibitor.
References
Antimycin A1: A Technical Guide to its Role as a Q-cycle Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A1 is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the Q-cycle at Complex III (cytochrome bc1 complex). Its high specificity and efficacy have made it an invaluable tool in mitochondrial research, enabling detailed studies of cellular respiration, reactive oxygen species (ROS) production, and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects, detailed experimental protocols for its study, and its impact on cellular signaling pathways.
Mechanism of Action: Inhibition of the Q-cycle
This compound exerts its inhibitory effect by binding to the Qi site of cytochrome b, a subunit of Complex III. This binding event physically obstructs the transfer of electrons from the low-potential heme bL to the high-potential heme bH, and subsequently to ubiquinone. This interruption of the electron flow effectively stalls the Q-cycle, a critical process for pumping protons across the inner mitochondrial membrane and generating the proton-motive force necessary for ATP synthesis.
The blockage of the Q-cycle by this compound has several key consequences:
-
Inhibition of Electron Transport: The flow of electrons from ubiquinol (B23937) to cytochrome c is halted, leading to a reduction of upstream components of the electron transport chain and oxidation of downstream components.
-
Collapse of Mitochondrial Membrane Potential: The cessation of proton pumping leads to a rapid dissipation of the mitochondrial membrane potential (ΔΨm).
-
Increased Reactive Oxygen Species (ROS) Production: The accumulation of reduced components upstream of the block, particularly the ubisemiquinone (B1233062) intermediate at the Qo site, promotes the one-electron reduction of molecular oxygen to form superoxide (B77818) radicals (O2•−).
-
Induction of Apoptosis: The combination of ATP depletion, increased oxidative stress, and the release of pro-apoptotic factors from the mitochondria can trigger programmed cell death.
Quantitative Data
The inhibitory potency of this compound can be quantified through various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the cell type, tissue, and experimental conditions.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| HCT-116 (colorectal cancer) | Cell Proliferation | 29 µg/mL | |
| A549 (lung adenocarcinoma) | Cell Growth | 2-100 µM (significant inhibition) | |
| ARPE-19 (retinal pigment epithelium) | Cell Viability (MTT assay) | ~20 µM (reduced to 57%) | |
| hRPE (human retinal pigment epithelium) | Cell Viability (MTT assay) | ~20 µM (reduced to 64%) |
Table 2: Effects of this compound on Mitochondrial Parameters
| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | A549 cells | 50 µM | ~38% loss | |
| ARPE-19 cells | 25 µM | Dose-dependent decrease | ||
| Oxygen Consumption Rate (OCR) | ARPE-19 cells | 1-20 µM | Drastic and rapid reduction | |
| Reactive Oxygen Species (ROS) | Cardiomyocytes | 10-40 µM | Significant increase |
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess the impact of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone (B1679576) (Complex I inhibitor)
-
This compound (Complex III inhibitor)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the compounds. A typical sequence for a mitochondrial stress test is:
-
Port A: Oligomycin (e.g., 1.5 µM final concentration)
-
Port B: FCCP (e.g., 1.0 µM final concentration)
-
Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM each final concentration)
-
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The injection of rotenone and antimycin A will inhibit all mitochondrial respiration, providing a measure of non-mitochondrial oxygen consumption.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential upon treatment with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or appropriate imaging plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Tetramethylrhodamine, Methyl Ester (TMRM)
-
This compound
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an appropriate imaging vessel.
-
Dye Loading: Wash the cells twice with HBSS. Incubate the cells with 25 nM TMRM in HBSS for 40 minutes at room temperature.
-
Image Acquisition (Baseline): After incubation, acquire baseline fluorescence images using a confocal microscope. Use a 560 nm laser for excitation and collect emission above 580 nm.
-
This compound Treatment: Add this compound to the cells at the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring a time-series of images at regular intervals (e.g., every 5 seconds) to monitor the change in TMRM fluorescence over time. A decrease in TMRM fluorescence intensity indicates depolarization of the mitochondrial membrane.
-
Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of interest over time. Normalize the post-treatment fluorescence to the baseline fluorescence to determine the percentage decrease in ΔΨm.
Cytochrome c Reduction Assay for Complex III Activity
This assay measures the activity of Complex III by monitoring the reduction of cytochrome c, a reaction that is inhibited by this compound.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer
-
Cytochrome c (oxidized)
-
Dithiothreitol (DTT) for preparing reduced cytochrome c standard
-
This compound
-
Spectrophotometer capable of measuring absorbance at 550 nm in kinetic mode
Procedure:
-
Preparation of Reduced Cytochrome c Standard Curve:
-
Prepare a series of known concentrations of cytochrome c.
-
Add DTT to each standard to fully reduce the cytochrome c.
-
Measure the absorbance at 550 nm to generate a standard curve.
-
-
Sample Preparation: Isolate mitochondria from cells or tissues and determine the protein concentration.
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mix containing Complex III Assay Buffer.
-
For inhibitor control wells, add this compound to the reaction mix.
-
Add the mitochondrial sample to the appropriate wells.
-
-
Initiate Reaction: Add oxidized cytochrome c to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 550 nm at regular intervals (e.g., every 30 seconds) for up to 10 minutes.
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (increase in absorbance at 550 nm) for both the sample and inhibitor control wells.
-
The difference in the rates represents the this compound-sensitive Complex III activity.
-
Use the standard curve to convert the change in absorbance to the amount of cytochrome c reduced per unit time per amount of mitochondrial protein.
-
Visualizations
The Q-cycle and the Site of this compound Inhibition
Caption: this compound binds to the Qi site of Complex III, blocking electron transfer from cytochrome bH.
Experimental Workflow for Studying Q-cycle Inhibition
Structural Analogs of Antimycin A: A Technical Guide to Activity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A, a potent inhibitor of mitochondrial complex III, has long been a focal point of research due to its diverse biological activities, ranging from antifungal and insecticidal to anticancer properties. Its mechanism of action, primarily centered on the disruption of the electron transport chain, leads to a cascade of cellular events including the production of reactive oxygen species (ROS) and induction of apoptosis. This has spurred significant interest in the development of structural analogs of Antimycin A with modified activity profiles, enhanced target specificity, and reduced off-target toxicity. This technical guide provides an in-depth overview of the structural analogs of Antimycin A, their biological activities, the experimental protocols used to assess their function, and the signaling pathways they modulate.
Structure-Activity Relationships of Antimycin A Analogs
The biological activity of Antimycin A is intrinsically linked to its unique chemical structure, which consists of a 3-formamidosalicylic acid moiety linked via an amide bond to a nine-membered dilactone ring. Structure-activity relationship (SAR) studies have revealed that modifications to these key components can significantly impact the inhibitory potency and biological effects of the resulting analogs.
Key structural features critical for the activity of Antimycin A analogs include:
-
The Phenolic Hydroxyl Group: The phenolic -OH group on the salicylic (B10762653) acid ring is crucial for the inhibitory action of Antimycin A. Its acidity is a significant factor, with increased acidity often correlating with enhanced inhibitory activity.
-
The 3-Formylamino Group: This group, positioned ortho to the phenolic hydroxyl, is vital for the potent inhibitory activity of Antimycin A. Its conformation plays a critical role in the precise binding of the molecule to its target in the cytochrome bc1 complex. Bulky substituents in place of the formylamino group tend to decrease activity.
-
The Dilactone Ring: The nine-membered dilactone ring is another essential component for the canonical activity of Antimycin A. Analogs with modifications to this ring, such as ring expansion or replacement with long alkyl chains, often exhibit altered or diminished activity in inhibiting the electron transport chain. However, some ring-expanded analogs, like neoantimycins, have shown promising anticancer potential through different mechanisms.
Quantitative Activity of Antimycin A and Its Analogs
The following tables summarize the quantitative data on the biological activity of Antimycin A and several of its analogs across various assays.
| Compound | Target/Assay | Activity Metric | Value | Reference |
| Antimycin A | HeLa cell growth inhibition | IC50 | ~50 µM | [1] |
| HCT-116 cell proliferation | IC50 | 29 µg/mL | [2] | |
| A549 cell growth inhibition | - | Significant at 2-100 µM | [3] | |
| Oral cancer cell lines (CAL 27, Ca9-22) | - | Selective antiproliferation | [4] | |
| BWA466C | Filarial nematode respiration | Inhibition | Less potent than Antimycin A | [5] |
| Filarial nematode survival | - | Lethal in vitro | [5] | |
| BWA728C | Filarial nematode respiration | Inhibition | Less potent than Antimycin A | [5] |
| Filarial nematode survival | - | Lethal in vitro | [5] | |
| Respirantin Analog 2 | HeLa and MCF-7 cell lines | Cytotoxicity | High | [6] |
| Respirantin Analog 7 (demethylated) | HeLa and MCF-7 cell lines | Cytotoxicity | 1000-fold lower than analog 2 | [6] |
| Respirantin Analog 9 (hydroxylated) | HeLa and MCF-7 cell lines | Cytotoxicity | 100-fold lower than analog 2 | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Antimycin A and its analogs.
Protocol 1: Measurement of Mitochondrial Respiration Inhibition
This protocol is adapted from standard methods using the Seahorse XF Analyzer to assess the impact of compounds on mitochondrial function.
1. Cell Preparation:
- Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
- One hour prior to the assay, replace the growth medium with pre-warmed XF assay medium and incubate at 37°C in a non-CO2 incubator.
2. Cartridge Preparation:
- Hydrate a Seahorse XF sensor cartridge overnight in XF Calibrant at 37°C in a non-CO2 incubator.
- On the day of the assay, load the injector ports of the cartridge with the compounds to be tested (e.g., Antimycin A analogs) and mitochondrial respiratory chain inhibitors at desired concentrations. A typical loading order for a mitochondrial stress test is:
- Port A: Oligomycin (e.g., 1.5 µM final concentration)
- Port B: FCCP (e.g., 1.0 µM final concentration)
- Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM each final concentration)
3. Assay Execution:
- Place the cell culture plate into the Seahorse XF Analyzer.
- The instrument will equilibrate and then begin measuring the basal oxygen consumption rate (OCR).
- The pre-loaded compounds are sequentially injected, and OCR is measured after each injection.
4. Data Analysis:
- Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The inhibitory effect of the Antimycin A analog is determined by the reduction in OCR after its injection.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) Production
This protocol describes the use of fluorescent probes to measure mitochondrial and cytosolic ROS levels.
1. Cell Preparation:
- Culture cells to 80-90% confluency in a multi-well plate.
2. Probe Loading:
- For mitochondrial superoxide (B77818) detection, incubate cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.
- For cytosolic superoxide detection, incubate cells with Dihydroethidium (DHE) (e.g., 0.5 µM) for 20 minutes at 37°C.
3. Compound Treatment:
- Wash the cells with a suitable buffer (e.g., PBS or HBSS).
- Add the Antimycin A analog at the desired concentration and incubate for the specified time.
4. Fluorescence Measurement:
- Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
- For MitoSOX Red, use an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
- For DHE, use an excitation wavelength of ~535 nm and an emission wavelength of ~635 nm.
5. Data Analysis:
- Quantify the change in fluorescence intensity in treated cells compared to untreated controls to determine the effect of the analog on ROS production.
Protocol 3: Assessment of TRP Channel Activation via Calcium Imaging
This protocol outlines the use of calcium-sensitive fluorescent dyes to measure the activation of TRPA1 and TRPV1 channels.
1. Cell Preparation:
- Culture cells (e.g., HEK293 cells transfected with the TRP channel of interest or dissociated vagal sensory neurons) on glass coverslips.
2. Dye Loading:
- Incubate the cells with a calcium-sensitive dye such as Fura-2 AM (e.g., 2-5 µM) for 30-60 minutes at room temperature or 37°C.
3. Calcium Imaging:
- Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Continuously perfuse the cells with an appropriate physiological buffer.
- Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm.
4. Compound Application:
- Establish a stable baseline fluorescence ratio.
- Apply the Antimycin A analog at the desired concentration through the perfusion system.
- As positive controls, apply known TRPA1 (e.g., AITC) or TRPV1 (e.g., capsaicin) agonists.
5. Data Analysis:
- Calculate the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an influx of intracellular calcium and, therefore, channel activation.
Signaling Pathways Modulated by Antimycin A and its Analogs
Antimycin A and its analogs exert their biological effects by modulating several key signaling pathways, primarily initiated by the inhibition of mitochondrial respiration.
Mitochondrial Electron Transport Chain Inhibition and ROS Production
The primary mechanism of action for Antimycin A is the inhibition of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. This blockage leads to the accumulation of electrons upstream, resulting in the increased production of superoxide radicals, a major form of ROS.
Caption: Inhibition of Mitochondrial Complex III by Antimycin A.
Induction of Apoptosis
The increase in ROS and disruption of mitochondrial function triggered by Antimycin A are potent inducers of the intrinsic apoptotic pathway. This involves changes in the expression of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.
Caption: Antimycin A-induced Apoptotic Signaling Pathway.
Activation of TRPA1 and TRPV1 Channels
Antimycin A-induced mitochondrial dysfunction can activate vagal sensory neurons through the transient receptor potential (TRP) channels, TRPA1 and TRPV1. This activation occurs through both ROS-dependent and ROS-independent mechanisms.
Caption: Dual Pathway of TRP Channel Activation by Antimycin A.
Conclusion
The structural framework of Antimycin A offers a versatile scaffold for the development of novel therapeutic agents. By understanding the intricate structure-activity relationships and the downstream signaling consequences of mitochondrial inhibition, researchers can rationally design analogs with improved pharmacological profiles. The experimental protocols and pathway diagrams presented in this guide serve as a comprehensive resource for professionals in the field of drug discovery and development, facilitating further exploration into the therapeutic potential of Antimycin A and its derivatives. The continued investigation into these compounds holds promise for the development of new treatments for a range of diseases, including cancer and parasitic infections.
References
- 1. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of two novel analogues of antimycin A on oxygen consumption and survival of filarial nematodes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gram-scale preparation of the antibiotic lead compound salicyl-AMS, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Antimycin A in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimycin A, a potent inhibitor of the mitochondrial electron transport chain, is a widely utilized tool in cell biology to induce apoptosis. By targeting complex III (cytochrome c reductase), antimycin A disrupts cellular respiration, leading to a cascade of events culminating in programmed cell death. This technical guide provides an in-depth exploration of the mechanisms underlying antimycin A-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating mitochondrial-dependent apoptotic pathways.
Core Mechanism of Action
Antimycin A exerts its primary effect by binding to the Qi site of cytochrome b within complex III of the mitochondrial electron transport chain. This binding event blocks the transfer of electrons from cytochrome b to ubiquinone, effectively halting the electron flow. The immediate consequences of this inhibition are twofold: a collapse of the mitochondrial membrane potential (ΔΨm) and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide (B77818) anions (O2•-), from the Q cycle.[1][2] This surge in ROS creates a state of oxidative stress, which is a key initiator of the apoptotic cascade.
Quantitative Data on Antimycin A-Induced Apoptosis
The efficacy of antimycin A in inducing apoptosis varies across different cell lines and is dependent on concentration and exposure time. The following tables summarize key quantitative findings from various studies.
Table 1: IC50 Values of Antimycin A in Various Cell Lines
| Cell Line | IC50 Value | Exposure Time | Reference |
| Human Pulmonary Fibroblast (HPF) | ~150 µM | 24 h | [3] |
| HCT-116 Colorectal Cancer | 29 µg/mL | Not Specified | [4] |
| A549 Human Lung Cancer | > 50 µM | 72 h | [5] |
| L6 Rat Skeletal Muscle (Glucose medium) | ~10 µM | 24 h | [6] |
| L6 Rat Skeletal Muscle (Galactose medium) | ~0.1 µM | 24 h | [6] |
| H9c2 Rat Cardiomyoblasts (Glucose medium) | ~1 µM | 24 h | [6] |
| H9c2 Rat Cardiomyoblasts (Galactose medium) | ~0.01 µM | 24 h | [6] |
| HepG2 Human Hepatoma (Glucose medium) | ~10 µM | 24 h | [6] |
| HepG2 Human Hepatoma (Galactose medium) | ~0.1 µM | 24 h | [6] |
Table 2: Effects of Antimycin A on Apoptotic Markers
| Cell Line | Antimycin A Concentration | Parameter Measured | Result | Reference |
| ARPE-19 | 20 µM | Cell Viability (MTT assay) | Reduced to 57% | [7] |
| hRPE | 20 µM | Cell Viability (MTT assay) | Reduced to 64% | [7] |
| ARPE-19 | 20 µM | LDH Release | 2.4-fold increase | [7] |
| hRPE | 20 µM | LDH Release | 1.7-fold increase | [7] |
| A549 | 50 µM | Apoptosis (Annexin V staining) | ~17% of cells | [5][8] |
| A549 | 50 µM | Loss of Mitochondrial Membrane Potential (ΔΨm) | ~38% of cells | [5][8] |
| HepG2 | 10 nM | Superoxide Production (MitoSOX) | ~4-fold increase | [9] |
Signaling Pathways in Antimycin A-Induced Apoptosis
The apoptotic signaling cascade initiated by antimycin A is a multi-faceted process involving the interplay of mitochondrial dysfunction, oxidative stress, Bcl-2 family proteins, and caspases.
Intrinsic (Mitochondrial) Apoptosis Pathway
The primary pathway activated by antimycin A is the intrinsic, or mitochondrial, pathway of apoptosis. The key molecular events are depicted in the following diagram.
Caption: Antimycin A-induced intrinsic apoptosis pathway.
Antimycin A inhibits Complex III, leading to ROS production and a collapse of the mitochondrial membrane potential (ΔΨm).[7] This promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, an event that can be further enhanced by the ROS-mediated inhibition of the anti-apoptotic protein Bcl-2.[10][11] Bax oligomerization forms pores in the outer mitochondrial membrane, facilitating the release of cytochrome c into the cytosol.[1] Cytosolic cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[4]
Experimental Protocols
The following section provides detailed methodologies for key experiments used to study antimycin A-induced apoptosis.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549, HCT-116, ARPE-19) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Antimycin A Preparation: Prepare a stock solution of antimycin A in a suitable solvent such as DMSO or ethanol.[12] Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of antimycin A. A vehicle control (medium with the solvent at the same final concentration) should always be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13][14]
Caption: Workflow for Annexin V/PI apoptosis assay.
Measurement of Mitochondrial Superoxide Production with MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, for analysis by flow cytometry.
-
Cell Preparation: Culture and treat cells with antimycin A as described in section 4.1.
-
MitoSOX Loading: After the desired treatment time, add MitoSOX Red reagent to the culture medium to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with a warm buffer (e.g., HBSS with calcium and magnesium).
-
Cell Harvesting: Harvest the cells as described in section 4.2.1.
-
Analysis: Resuspend the cells in a suitable buffer and analyze immediately by flow cytometry, using an appropriate laser and filter set for red fluorescence.[12][15]
Caption: Workflow for mitochondrial ROS detection with MitoSOX.
Western Blot Analysis of Cytochrome c Release
This protocol describes the detection of cytochrome c in cytosolic and mitochondrial fractions.
-
Cell Fractionation:
-
Harvest approximately 5 x 10^7 treated and control cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer containing DTT and protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
Resuspend the mitochondrial pellet in a mitochondrial extraction buffer.[16]
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against cytochrome c.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17]
-
Conclusion
Antimycin A is a valuable pharmacological tool for inducing and studying the intrinsic pathway of apoptosis. Its well-defined mechanism of action, centered on the inhibition of mitochondrial complex III and subsequent ROS production, provides a robust model for investigating the roles of mitochondria, Bcl-2 family proteins, and caspases in programmed cell death. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize antimycin A in their studies of apoptosis and for professionals in the field of drug development targeting mitochondrial pathways. Careful consideration of cell-type-specific responses and appropriate experimental controls are crucial for obtaining reliable and reproducible results.
References
- 1. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V-PE Kit Protocol [hellobio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 17. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Use of Antimycin A in Cellular Respiration Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Potent Tool Forged by Microbes
Antimycin A, a secondary metabolite produced by bacteria of the Streptomyces genus, has been an indispensable tool in the study of cellular respiration for over half a century.[1][2] First identified for its potent antifungal properties, its true value in the laboratory emerged from its highly specific and potent inhibition of the mitochondrial electron transport chain (ETC).[3] This technical guide provides a historical perspective on the pivotal role of Antimycin A in elucidating the mechanisms of mitochondrial function, its impact on our understanding of cellular bioenergetics, and its continued relevance in modern research.
Discovery and Early Characterization
The journey of Antimycin A began with its isolation in the late 1940s and early 1950s.[4] Initial studies quickly established its powerful inhibitory effect on cellular respiration.[5] Researchers like V.R. Potter and A.E. Reif, in their seminal 1952 paper, were among the first to systematically document the inhibition of an electron transport component by Antimycin A, laying the groundwork for its use as a specific molecular probe.[5] These early investigations characterized it as a formidable inhibitor of oxidative phosphorylation, the primary process by which cells generate ATP.
Mechanism of Action: Pinpointing Complex III
Decades of research have precisely defined the molecular target of Antimycin A. It acts as a high-affinity inhibitor of Complex III (cytochrome c reductase or the cytochrome bc1 complex) of the mitochondrial ETC.[1][2][6]
Specifically, Antimycin A binds to the Qi site of cytochrome b, a subunit of Complex III.[1][6] This binding event physically obstructs the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the flow of electrons through the latter stages of the transport chain.[6][7][8] This disruption prevents the establishment of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1]
The inhibition disrupts the crucial Q-cycle, a process within Complex III that facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c.[1] The blockage leads to a highly reduced state of the components upstream of the inhibition site (like Complex I and Coenzyme Q) and a highly oxidized state for components downstream (like cytochrome c and Complex IV).
Caption: Antimycin A blocks the electron transport chain at Complex III.
Key Historical Experiments and Protocols
Antimycin A was instrumental in the foundational studies of mitochondrial bioenergetics, particularly in the work of Britton Chance and others who defined the respiratory states of mitochondria.[9][10][11] By using Antimycin A in combination with substrates for different complexes, researchers could precisely dissect the electron flow pathway.
Quantitative Data: Inhibition of Oxygen Consumption
The inhibitory effect of Antimycin A is potent and concentration-dependent. It has been used across a wide range of concentrations in various experimental systems.
| Experimental System | Substrate(s) | Antimycin A Concentration | Observed Effect | Reference |
| Isolated Rat Hepatocytes | Endogenous | Titration | 60% decrease in antimycin titer after chronic ethanol (B145695) treatment | [12] |
| Human Lung Cancer Cells (A549) | Culture Media | 2-100 µM | Significant inhibition of cell growth | [8] |
| Isolated Mitochondria | Malate/Pyruvate | Not specified | Drastic reduction in Oxygen Consumption Rate (OCR) | [13][14] |
| Rhizoctonia solani | Culture Media | 26.66 µg/mL | 92.55% inhibition rate of fungal growth | [15][16] |
| Human RPE Cells | Culture Media | 1-20 µM | Rapid and major reduction in OCR | [14] |
Generalized Experimental Protocol: Measuring Mitochondrial Respiration
A classic application of Antimycin A is in polarography or extracellular flux analysis (e.g., Seahorse XF) to measure oxygen consumption and delineate mitochondrial function.[17][18][19]
Objective: To measure the effect of Antimycin A on mitochondrial respiration in isolated mitochondria.
Materials:
-
Isolated mitochondria preparation
-
Respiration buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 5 mM MgCl2, 5 mM KPO4, 1 mM EDTA, pH 7.4)[19]
-
Substrates (e.g., succinate, glutamate/malate)
-
ADP (Adenosine diphosphate)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Antimycin A (Complex III inhibitor)
-
Rotenone (Complex I inhibitor)
-
Oxygen electrode (e.g., Clark-type) or extracellular flux analyzer
Methodology:
-
Calibration: Calibrate the oxygen electrode system with air-saturated respiration buffer.
-
Basal Respiration: Add a known quantity of isolated mitochondria to the chamber containing respiration buffer.
-
State 3 Respiration: Add a substrate that donates electrons to Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate). Following stabilization, add a limited amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3).
-
State 4 Respiration: Once the ADP is phosphorylated to ATP, respiration will slow to the resting rate (State 4).
-
ATP Synthase Inhibition: Add Oligomycin to block ATP synthase. The remaining oxygen consumption is primarily due to proton leak across the inner membrane.
-
Maximal Respiration: Add an uncoupler like FCCP to dissipate the proton gradient, causing the electron transport chain to work at its maximum rate.
-
Complex III Inhibition: Inject Antimycin A into the chamber. A sharp and significant drop in oxygen consumption will be observed, demonstrating the inhibition of the electron transport chain at Complex III.[20]
-
Non-Mitochondrial Respiration: The residual oxygen consumption after the addition of Antimycin A (and often Rotenone) is considered non-mitochondrial.[17][20]
Caption: A typical workflow for assessing mitochondrial function using Antimycin A.
A Window into Reactive Oxygen Species (ROS) Production
One of the most significant consequences of inhibiting Complex III with Antimycin A is the massive production of reactive oxygen species (ROS), specifically the superoxide (B77818) radical (O₂⁻).[1][3][21]
When electron flow is blocked at the Qi site, electrons back up, leading to a highly reduced Coenzyme Q pool. This causes the accumulation of an unstable semiquinone intermediate (QH•) at the Qo site of Complex III.[22] This semiquinone can then readily donate an electron to molecular oxygen, generating superoxide.[22][23] This phenomenon, first explored in detail by researchers like Britton Chance, established Complex III as a major site of mitochondrial ROS production.[11][13] Antimycin A remains a standard tool for inducing mitochondrial oxidative stress in experimental models.[24][25]
References
- 1. Antimycin A - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. login.medscape.com [login.medscape.com]
- 4. Discovery of Potent Broad Spectrum Antivirals Derived from Marine Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of an electron transport component by antimycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Britton Chance [brittonchance.org]
- 10. Britton Chance - Wikipedia [en.wikipedia.org]
- 11. [Britton Chance (1913-2010)--from sailing to biophysics and biochemistry and back] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimycin inhibition as a probe of mitochondrial function in isolated rat hepatocytes. Effects of chronic ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 16. Aptly chosen, effectively emphasizing the action and mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 18. A New Strategy to Preserve and Assess Oxygen Consumption in Murine Tissues [mdpi.com]
- 19. Recommended experiments involving oxygen consumption by mitochondria [ruf.rice.edu]
- 20. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 25. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Antimycin A and Other Mitochondrial Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of antimycin A in comparison to other common mitochondrial inhibitors. It elucidates their distinct mechanisms of action, provides quantitative data for experimental use, and outlines detailed protocols for assessing mitochondrial function.
Introduction to Mitochondrial Inhibition
Mitochondria are central to cellular energy production through oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process. Inhibitors of the ETC are invaluable tools for studying mitochondrial function and are being investigated for their therapeutic potential. These inhibitors act on different components of the ETC, leading to distinct cellular consequences. This guide focuses on the key differences between antimycin A and other widely used mitochondrial inhibitors such as rotenone (B1679576), oligomycin (B223565), and the uncoupler FCCP.
Mechanisms of Action: A Comparative Overview
Mitochondrial inhibitors are classified based on their specific targets within the electron transport chain and the ATP synthase complex.
-
Antimycin A: This potent inhibitor specifically targets Complex III (cytochrome bc1 complex) of the ETC.[1] It binds to the Qi site of cytochrome b, thereby blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][2] This blockage halts the electron flow through the latter part of the chain, collapses the proton gradient, and significantly reduces ATP synthesis.[1]
-
Rotenone: In contrast, rotenone acts on Complex I (NADH:ubiquinone oxidoreductase). It prevents the transfer of electrons from NADH to coenzyme Q (ubiquinone).[3] This inhibition leads to a buildup of NADH and a decrease in the overall rate of electron transport and ATP production.
-
Oligomycin: Unlike the ETC inhibitors, oligomycin targets ATP synthase (Complex V). It binds to the F0 subunit, blocking the proton channel and thereby inhibiting the synthesis of ATP from ADP and inorganic phosphate.[4][5] While it stops ATP synthesis, the electron transport chain can still function to some extent, leading to a hyperpolarization of the mitochondrial membrane until the proton gradient becomes too steep for further pumping.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): FCCP is not an inhibitor in the traditional sense but an uncoupling agent .[4][5] It is an ionophore that shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.[4][5] This uncoupling of the ETC from ATP synthesis leads to an uncontrolled rate of electron transport and oxygen consumption without the production of ATP, and a depolarization of the mitochondrial membrane.
The following diagram illustrates the points of action for these inhibitors within the electron transport chain.
Caption: Inhibition sites of common mitochondrial modulators.
Quantitative Comparison of Mitochondrial Inhibitors
The potency and effect of mitochondrial inhibitors can be quantified by various parameters, with IC50 values and typical working concentrations in cell-based assays being the most common. The following table summarizes these values for antimycin A and other inhibitors.
| Inhibitor | Target Complex | Typical Working Concentration (Seahorse Assay) | IC50 (Cell Survival) | Key Effects |
| Antimycin A | Complex III | 0.5 - 2.5 µM[5] | Similar order of magnitude to rotenone[6] | Blocks electron flow from Complex III, increases superoxide (B77818) production, decreases ATP levels.[1][6] |
| Rotenone | Complex I | 0.5 - 1.0 µM[3] | Biphasic effect on cell survival[6] | Inhibits electron entry from NADH, decreases ATP production.[3] |
| Oligomycin | ATP Synthase | 1.0 - 2.5 µM[3] | - | Inhibits ATP synthesis, leads to mitochondrial hyperpolarization.[3] |
| FCCP | Uncoupler | 0.5 - 5.0 µM[5] | - | Dissipates proton gradient, maximizes oxygen consumption, depolarizes membrane.[5] |
Signaling Pathways Modulated by Mitochondrial Inhibitors
Inhibition of the mitochondrial respiratory chain has profound effects on cellular signaling, primarily through the generation of reactive oxygen species (ROS) and alterations in the cellular energy status.
-
ROS-Mediated Signaling: Inhibition of Complex I (by rotenone) and Complex III (by antimycin A) can lead to an increase in the production of superoxide radicals.[7][8] This elevated ROS can act as a signaling molecule, activating pathways involved in cellular stress responses, inflammation, and apoptosis.[7] For instance, ROS can trigger autophagy as a pro-survival mechanism, but excessive ROS can lead to apoptotic cell death.[7]
-
Energy-Sensing Pathways: A decrease in ATP production, a common outcome of treatment with these inhibitors, activates energy-sensing pathways. The AMP-activated protein kinase (AMPK) pathway is a key player, which is activated in response to an increased AMP/ATP ratio. Activated AMPK promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP.
-
Apoptosis: Mitochondrial dysfunction is a key trigger for the intrinsic pathway of apoptosis. The release of cytochrome c from the mitochondria into the cytosol, which can be induced by mitochondrial inhibitors, initiates a caspase cascade leading to programmed cell death.
The diagram below illustrates the signaling consequences of mitochondrial inhibition.
Caption: Cellular signaling pathways affected by mitochondrial inhibitors.
Experimental Protocols
Accurate assessment of mitochondrial function is crucial for research in this field. The following are detailed methodologies for key experiments.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial respiration.[4][9][10][11] It involves the sequential injection of mitochondrial inhibitors to measure key parameters of mitochondrial function.[12][13][14][15]
Experimental Workflow Diagram:
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial modulation-induced activation of vagal sensory neuronal subsets by antimycin A, but not CCCP or rotenone, correlates with mitochondrial superoxide production [healthscholars.usf.edu]
- 9. Seahorse Mito Stress Test Assay [bio-protocol.org]
- 10. agilent.com [agilent.com]
- 11. content.protocols.io [content.protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis | PLOS One [journals.plos.org]
Unveiling the Fungicidal Potential of Antimycin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimycin A1, a secondary metabolite produced by Streptomyces species, has long been recognized for its potent biological activities. This technical guide provides an in-depth exploration of the antifungal properties of this compound, consolidating current knowledge on its mechanism of action, efficacy against various fungal pathogens, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential antifungal therapeutic.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the exploration of novel antifungal agents with distinct mechanisms of action. This compound, a well-known inhibitor of mitochondrial respiration, has demonstrated significant antifungal activity, making it a compelling candidate for further investigation. This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed overview of the antifungal characteristics of this compound.
Antifungal Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against various fungal species. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50). The following tables summarize the available quantitative data on the antifungal activity of this compound against key fungal pathogens.
Table 1: Antifungal Activity of this compound against Rhizoctonia solani
| Parameter | Concentration (µg/mL) | Effect | Reference |
| EC50 | 1.25 | 50% inhibition of mycelial growth | [1] |
| Inhibition Rate | 26.66 | 92.55% inhibition of mycelial growth | [1] |
Table 2: Antifungal Activity of this compound against Magnaporthe oryzae Triticum
| Concentration (µg/mL) | Effect | Reference |
| 10 | 62.90% inhibition of mycelial growth | [2] |
| 10 | 100% inhibition of conidiogenesis | [2] |
| 10 | 42% inhibition of conidia germination | [2] |
Table 3: Antifungal Activity of Antimycin Analogs against other Fungi
| Antimycin Analog | Fungal Species | Activity | Reference |
| Antimycin A10-A16, A3 | Candida utilis | Significant resistance | [1] |
Mechanism of Action: Targeting the Fungal Powerhouse
The primary mechanism underlying the antifungal activity of this compound is the disruption of mitochondrial respiration. This targeted action leads to a cascade of cellular events culminating in fungal cell death.
Inhibition of the Electron Transport Chain
This compound specifically binds to the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain[1]. This binding event obstructs the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the electron flow.[1] Studies have also indicated that this compound can inhibit Complex IV of the respiratory chain.[1] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis.
Induction of Oxidative Stress and Apoptosis
The blockage of the electron transport chain by this compound results in the increased production of reactive oxygen species (ROS), leading to significant oxidative stress within the fungal cell. This oxidative stress is a key trigger for programmed cell death, or apoptosis. The apoptotic process induced by this compound is characterized by several hallmark features, including:
-
Loss of mitochondrial transmembrane potential [3]
-
Activation of caspases (in some organisms) [3]
-
DNA fragmentation [2]
-
Morphological changes such as cell shrinkage and membrane blebbing.
Interestingly, Antimycin A has been shown to interact with the anti-apoptotic protein Bcl-2, mimicking the action of a cell-death-inducing BH3 domain.[4] This interaction can directly trigger the apoptotic cascade.
Morphological and Ultrastructural Alterations
Treatment with this compound induces significant changes in the morphology and ultrastructure of fungal mycelia. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies have revealed:
-
Mycelial distortion: Hyphae become stripped, rough, folded, and severely distorted.[1]
-
Cell wall thickening: The fungal cell wall shows a noticeable increase in thickness.[1]
-
Organelle disruption: Organelle boundaries become indistinct, and mitochondria appear swollen.[1]
-
Vesicle abnormalities: Exosmotic substances are observed in vesicles, and vesicle fusion is slowed.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
Fungal culture
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
This compound stock solution
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10^3 CFU/mL using a hemocytometer or spectrophotometer.[5]
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well containing the diluted this compound.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.[5]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[6] This can be assessed visually or by measuring the optical density at a specific wavelength.
-
Electron Microscopy for Morphological Analysis
4.2.1. Scanning Electron Microscopy (SEM)
Procedure:
-
Fixation: Fix fungal mycelia grown on agar or in liquid culture with 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer (pH 7.2) for 2 hours at 4°C.
-
Washing: Wash the samples three times with phosphate buffer.
-
Post-fixation: Post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Drying: Critical-point dry the samples using liquid CO2.
-
Coating: Mount the dried samples on stubs and coat them with a thin layer of gold-palladium.
-
Imaging: Observe the samples under a scanning electron microscope.
4.2.2. Transmission Electron Microscopy (TEM)
Procedure:
-
Fixation and Post-fixation: Follow the same initial steps as for SEM.
-
Embedding: Dehydrate the samples in a graded ethanol series and then embed them in a resin (e.g., Spurr's resin).
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Observe the sections under a transmission electron microscope.
Signaling Pathways in this compound-Induced Fungal Apoptosis
While the complete signaling cascade of this compound-induced apoptosis in fungi is still under investigation and may vary between species, a general pathway can be proposed based on current evidence. The process is often caspase-independent and involves key mitochondrial events.
Experimental Workflow for Antifungal Drug Discovery and Evaluation
The following diagram outlines a logical workflow for the discovery and evaluation of antifungal compounds like this compound.
Conclusion and Future Directions
This compound demonstrates potent antifungal activity through a well-defined mechanism of mitochondrial inhibition and apoptosis induction. Its efficacy against a range of fungal pathogens, combined with a growing understanding of its molecular interactions, positions it as a valuable lead compound for the development of new antifungal therapies. Future research should focus on a broader characterization of its antifungal spectrum against clinically relevant and drug-resistant fungal strains. Furthermore, structure-activity relationship studies could lead to the design of novel this compound analogs with improved efficacy and reduced off-target toxicity, paving the way for its potential clinical application.
References
- 1. Aptly chosen, effectively emphasizing the action and mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Natural Product Antimycin A Suppresses Wheat Blast Disease Caused by Magnaporthe oryzae Triticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Oxidative Stress in Cell Culture Using Antimycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc1 complex).[1] By binding to the Qi site of cytochrome b, it blocks the transfer of electrons, leading to a disruption of the proton gradient necessary for ATP synthesis.[1] This inhibition results in a significant increase in the production of reactive oxygen species (ROS), primarily superoxide (B77818) anions, from the mitochondria, making Antimycin A a widely used tool to induce oxidative stress in cell culture models.[1][2][3] These application notes provide a detailed protocol for using Antimycin A to induce oxidative stress and methods to quantify its effects.
Mechanism of Action
Antimycin A's primary mechanism involves the inhibition of Complex III of the mitochondrial electron transport chain.[1][3] This blockage of electron flow leads to the accumulation of electrons upstream, which are then transferred to molecular oxygen, generating superoxide radicals. The subsequent cascade of events includes mitochondrial dysfunction, decreased ATP production, and the activation of various cellular stress responses and signaling pathways.[1][4]
Data Presentation: Effects of Antimycin A on Cultured Cells
The following tables summarize quantitative data from various studies on the effects of Antimycin A treatment on different cell lines.
| Cell Line | Antimycin A Concentration | Incubation Time | Observed Effects | Reference |
| HeLa | 10 µM, 25 µM, 50 µM | 30 minutes | Increased ROS production without affecting cell viability at 25 µM. | [5] |
| Human Pulmonary Fibroblast (HPF) | 150 µM (IC50) | 24 hours | Inhibition of cell growth, G1 phase arrest, apoptosis, loss of mitochondrial membrane potential, increased ROS, and GSH depletion. | [2] |
| NRK52E (Renal Tubular Epithelial) | 10 µM, 20 µM | Not specified | Increased cell death, reduced NRF2 protein expression, and decreased GSH levels. | [6] |
| HepG2 | 10 nM | 48 hours | ~50% inhibition of oxygen consumption rate and a four-fold increase in basal superoxide production. | [7] |
| PC12 | Not specified | Not specified | Increased ROS and Ca2+ levels, leading to apoptosis. | [8] |
| ARPE-19 and hRPE | 20 µM | 24, 48, 72 hours | Dose-dependent cell death, rapid loss of mitochondrial membrane potential, and collapse of oxidative phosphorylation. | [9][10] |
Experimental Protocols
Materials
-
Cell line of interest
-
Complete cell culture medium
-
Antimycin A (from a reputable supplier)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Reagents for assessing oxidative stress and cell viability (e.g., H2DCFDA, MitoSOX™ Red, MTS assay kit, JC-1)
-
Multi-well plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope or plate reader
Protocol for Inducing Oxidative Stress
-
Cell Seeding:
-
Plate cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Preparation of Antimycin A Working Solution:
-
Prepare a stock solution of Antimycin A in DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals. Concentrations ranging from 10 nM to 150 µM have been reported.[2][5][7]
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of Antimycin A.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest Antimycin A concentration.
-
Incubate the cells for the desired period. Incubation times can range from 30 minutes to 48 hours, depending on the endpoint being measured.[5][7]
-
Assays for Quantifying Oxidative Stress and Cellular Effects
1. Measurement of Intracellular ROS using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA)
-
Principle: H2DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
After Antimycin A treatment, remove the medium and wash the cells with warm PBS.
-
Incubate the cells with 10 µM H2DCFDA in PBS for 30 minutes at 37°C in the dark.[5]
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
2. Measurement of Mitochondrial Superoxide using MitoSOX™ Red
-
Principle: MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to exhibit red fluorescence.
-
Procedure:
-
Following Antimycin A treatment, wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX™ Red in a suitable buffer (e.g., HBSS) for 10-30 minutes at 37°C, protected from light.[11]
-
Wash the cells gently with warm PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
-
3. Assessment of Cell Viability using MTS Assay
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
After the desired incubation period with Antimycin A, add the MTS reagent directly to the culture wells.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Antimycin A-Induced Oxidative Stress
Antimycin A-induced oxidative stress can trigger various downstream signaling pathways. A key consequence is the activation of stress-response pathways and, in some cases, apoptosis. For instance, the generated ROS can lead to the activation of TRPA1 channels.[12] Furthermore, prolonged oxidative stress can impact the NRF2 pathway, which is a master regulator of the antioxidant response.[6]
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Villains" Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Elevated Mitochondrial Reactive Oxygen Species and Cellular Redox Imbalance in Human NADPH-Oxidase-Deficient Phagocytes [frontiersin.org]
- 12. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Antimycin A Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimycin A is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome c reductase).[1] This inhibition disrupts cellular respiration and leads to the generation of reactive oxygen species (ROS).[1] Due to its mechanism of action, Antimycin A is widely used in research to study mitochondrial function, induce apoptosis, and investigate cellular metabolic pathways.[1] This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Antimycin A in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Data
A summary of the key quantitative data for Antimycin A is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₈H₄₀N₂O₉ | [1][2] |
| Molecular Weight | 548.6 g/mol | [1][2][3] |
| Appearance | Powder | |
| Solubility in DMSO | ≥ 35 mg/mL | [1][4] |
| Solubility in Ethanol | 50 mg/mL | [1] |
| CAS Number | 1397-94-0 | [1][2] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 15 mM Antimycin A stock solution in DMSO.
3.1. Materials
-
Antimycin A powder (lyophilized)[1]
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves[5]
3.2. Safety Precautions
-
Antimycin A is highly toxic if swallowed, inhaled, or in contact with skin.[6][7] Handle with extreme care in a well-ventilated area or a chemical fume hood.[8]
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[5]
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.[5][6][8]
-
Dispose of waste according to institutional and local regulations.[5]
3.3. Preparation Workflow
Caption: Workflow for preparing an Antimycin A stock solution.
3.4. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of lyophilized Antimycin A powder to equilibrate to room temperature to prevent condensation.
-
Calculation: To prepare a 15 mM stock solution, the following calculation is used:
-
Weighing: Carefully weigh 10 mg of Antimycin A powder in a suitable container.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution.
Storage and Stability
-
Lyophilized Powder: Store the lyophilized Antimycin A powder at -20°C, desiccated. In this form, it is stable for up to 24 months.[1][4]
-
Stock Solution: Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C.
-
Solution Stability: The stock solution in DMSO is stable for at least 3 months when stored properly at -20°C.[1][4] While the exact stability in DMSO has not been definitively established by all suppliers, it is expected to be comparable to solutions in ethanol.
Mechanism of Action
Antimycin A functions by inhibiting the mitochondrial electron transport chain at Complex III.[1] This action blocks the oxidation of ubiquinol (B23937) and disrupts the Q-cycle, effectively halting cellular respiration.[1] This process also leads to an increase in the production of mitochondrial reactive oxygen species (ROS).
Caption: Antimycin A inhibits Complex III of the electron transport chain.
References
- 1. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Antimycin A for the Study of Mitochondrial Dysfunction in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a prominent and early pathological feature in a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2][3][4] The impairment of mitochondrial function leads to a cascade of detrimental events, including decreased ATP production, increased generation of reactive oxygen species (ROS), and the initiation of apoptotic pathways, all of which contribute to neuronal cell death.[1][3][5] Antimycin A, a potent inhibitor of mitochondrial electron transport chain (ETC) complex III, serves as a valuable pharmacological tool to induce and study these aspects of mitochondrial dysfunction in in vitro models of neurodegenerative diseases.[1][5][6] By blocking the transfer of electrons from cytochrome b to cytochrome c1, Antimycin A effectively halts oxidative phosphorylation, leading to a rapid decrease in mitochondrial membrane potential (ΔΨm) and a surge in superoxide (B77818) production.[1][6][7]
These application notes provide detailed protocols for utilizing Antimycin A to model mitochondrial dysfunction in neuronal cell cultures, enabling the investigation of disease mechanisms and the screening of potential therapeutic compounds.
Key Applications
-
Modeling Neurodegenerative Disease Pathologies: Induce key pathological features observed in neurodegenerative diseases, such as oxidative stress, energy deficiency, and apoptosis, in a controlled in vitro setting.
-
Screening Neuroprotective Compounds: Evaluate the efficacy of novel therapeutic agents in preventing or reversing Antimycin A-induced mitochondrial damage and neuronal cell death.
-
Investigating Cellular Signaling Pathways: Elucidate the molecular mechanisms and signaling cascades initiated by mitochondrial dysfunction in the context of neurodegeneration.
Data Presentation
Table 1: Effects of Antimycin A on Cellular Viability in ARPE-19 and hRPE Cells
| Cell Line | Antimycin A Concentration (µM) | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (Fold Change vs. Control) |
| ARPE-19 | 20 | 57 | 2.4 |
| hRPE | 20 | 64 | 1.7 |
Data summarized from a study on Antimycin A-induced mitochondrial damage.[1]
Table 2: Impact of Autophagy Inhibition on Antimycin A-Treated ARPE-19 Cells
| Treatment | Cellular Viability (MTT Assay) | LDH Release |
| Antimycin A + Bafilomycin A1 (50 nM) | Decreased | Increased |
| Antimycin A + Chloroquine (30 µM) | Decreased | Increased |
This table illustrates that inhibiting autophagy exacerbates cell death induced by Antimycin A, highlighting the protective role of this pathway.[1]
Experimental Protocols
Protocol 1: Induction of Mitochondrial Dysfunction with Antimycin A
This protocol describes the basic procedure for treating neuronal cells with Antimycin A to induce mitochondrial dysfunction.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons)
-
Complete cell culture medium
-
Antimycin A (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density appropriate for the specific cell line and allow them to adhere and grow for 24-48 hours.
-
Preparation of Antimycin A Working Solutions: Prepare a series of dilutions of Antimycin A in complete cell culture medium from the stock solution. The final concentrations should be determined empirically for each cell type, but a starting range of 1-50 µM is recommended.[1]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Antimycin A. Include a vehicle control (DMSO) at the same concentration as the highest Antimycin A treatment.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific endpoint being measured.[1]
-
Assessment: Following incubation, proceed with the desired downstream assays to assess mitochondrial dysfunction, such as measurement of ROS production, mitochondrial membrane potential, or ATP levels.
Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe to detect mitochondrial superoxide levels.
Materials:
-
Antimycin A-treated cells (from Protocol 1)
-
MitoSOX™ Red mitochondrial superoxide indicator (or equivalent)
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a working solution of MitoSOX™ Red in HBSS according to the manufacturer's instructions. A typical final concentration is in the range of 0.25 - 1.0 µM.[8]
-
Cell Staining: Remove the Antimycin A-containing medium and wash the cells once with pre-warmed HBSS. Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed HBSS.[8]
-
Measurement: Add 100 µl of pre-warmed HBSS to each well.[8] Measure the fluorescence using a plate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[8] Alternatively, visualize the cells under a fluorescence microscope.
-
Positive Control: In parallel, treat a set of control cells with a known inducer of mitochondrial ROS, such as a higher concentration of Antimycin A (e.g., 10 µM), to serve as a positive control.[8]
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Antimycin A-treated cells (from Protocol 1)
-
JC-1 dye
-
Complete cell culture medium without fetal calf serum (FCS)
-
Fluorescence plate reader
Procedure:
-
Staining Solution Preparation: Prepare the JC-1 staining solution by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 1:75 dilution of a 2.5 mM stock).[9]
-
Cell Staining: Remove the Antimycin A-containing medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.[9]
-
Washing: Remove the staining solution and wash the cells twice with PBS.[9]
-
Measurement: Add 100 µl of PBS to each well.[9] Measure the fluorescence at two wavelength pairs:
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in Antimycin A-treated cells compared to control cells indicates mitochondrial depolarization.
Protocol 4: Quantification of Cellular ATP Levels
This protocol describes a luciferase-based assay to measure total cellular ATP content.
Materials:
-
Antimycin A-treated cells (from Protocol 1)
-
ATP assay kit (luciferin/luciferase-based)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves mixing a buffer, D-luciferin, and luciferase.[10][11]
-
Cell Lysis (for adherent cells): Remove the culture medium and add the kit's nuclear releasing reagent or a suitable lysis buffer to each well. Incubate for approximately 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.[10]
-
Luminescence Reaction: Add the prepared ATP detection cocktail to each well.[10]
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Standard Curve: To quantify the absolute amount of ATP, generate a standard curve using known concentrations of ATP.
Visualization of Pathways and Workflows
Caption: Mechanism of Antimycin A-induced mitochondrial dysfunction.
Caption: Experimental workflow for studying mitochondrial dysfunction.
Caption: Signaling pathways in Antimycin A-induced neurodegeneration.
References
- 1. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protection from antimycin A-induced mitochondrial dysfunction by Nelumbo nucifera seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. plus.ac.at [plus.ac.at]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Antimycin A1 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A1 is a potent inhibitor of mitochondrial electron transport, specifically targeting Complex III (cytochrome c reductase). This inhibition disrupts cellular respiration, leading to a cascade of events that can culminate in the inhibition of cell growth and induction of apoptosis, particularly in rapidly proliferating cancer cells. These application notes provide a comprehensive overview of the treatment protocols for utilizing this compound to inhibit cell growth in various cancer cell lines. Detailed methodologies for key experiments are provided, along with summarized quantitative data and visual representations of affected signaling pathways.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of the mitochondrial electron transport chain. By binding to the Qi site of Complex III, it blocks the transfer of electrons from cytochrome b to cytochrome c1. This disruption leads to:
-
Increased production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain results in the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) anions and other ROS.[1]
-
Induction of Apoptosis: Elevated ROS levels and the disruption of mitochondrial function trigger the intrinsic apoptotic pathway. This involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1][2]
-
Modulation of Signaling Pathways: this compound has been shown to influence key signaling pathways involved in cancer cell proliferation and survival, including the Wnt/β-catenin and c-Myc pathways.[3][4]
Data Presentation
The following tables summarize the effective concentrations and IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effects | Reference |
| A549 | Lung Adenocarcinoma | 2-100 µM | 72 hours | Inhibition of cell growth, G1 phase arrest, apoptosis | [5] |
| A549 (SP) | Lung Cancer Stem-like Cells | 5-10 µM | 48 hours | Suppression of tumor spheroid formation, decreased β-catenin expression | [4] |
| PC-9/GR | Gefitinib-Resistant Lung Cancer | 5 µM | Not Specified | Inhibition of proliferation (synergistic with gefitinib) | [4] |
| Calu-6 | Lung Cancer | Not Specified | 72 hours | G1 phase arrest, apoptosis | [2] |
| HCT-116 | Colorectal Carcinoma | 10-40 µg/mL | 7 days | Inhibition of colony formation, apoptosis | [6] |
| CAL 27 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | Selective antiproliferation, apoptosis, DNA damage | [7] |
| Ca9-22 | Oral Squamous Cell Carcinoma | Not Specified | Not Specified | Selective antiproliferation, apoptosis, DNA damage | [7] |
| As4.1 | Juxtaglomerular Cells | Not Specified | 48 hours | Apoptosis, loss of mitochondrial membrane potential | [8] |
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| HCT-116 | Colorectal Carcinoma | 29 µg/mL | Not Specified | [6] |
| Human Pulmonary Fibroblasts (Normal) | Normal Lung Fibroblasts | ~150 µM | 24 hours | Growth inhibition, apoptosis |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate settings for FITC (early apoptosis) and PI (late apoptosis/necrosis) detection.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol (B145695)
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells as described in the apoptosis assay protocol.
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to visualize the cell cycle phases (G0/G1, S, and G2/M).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its application.
Caption: this compound-induced c-Myc degradation pathway.
Caption: Wnt/β-catenin signaling pathway and this compound's inhibitory effect.
Caption: General experimental workflow for this compound treatment.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Growth inhibition in antimycin A treated-lung cancer Calu-6 cells via inducing a G1 phase arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Antimycin A in Mitophagy Research
For Researchers, Scientists, and Drug Development Professionals
Antimycin A, a potent inhibitor of the mitochondrial electron transport chain, serves as a valuable pharmacological tool for inducing and studying mitophagy, the selective autophagic clearance of damaged mitochondria. By disrupting mitochondrial function, Antimycin A triggers cellular quality control pathways, offering a robust model to investigate the molecular mechanisms of mitophagy and to screen for potential therapeutic modulators of this process.
Mechanism of Action
Antimycin A specifically binds to the Qi site of Complex III (cytochrome bc1 complex) in the mitochondrial inner membrane, blocking the transfer of electrons from cytochrome b to cytochrome c1.[1][2] This inhibition has two major consequences that initiate mitophagy:
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain leads to a rapid loss of the mitochondrial membrane potential.[3][4] This depolarization is a key signal for the initiation of the PINK1/Parkin-mediated mitophagy pathway.[5][6]
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of Complex III results in the accumulation of electrons upstream, leading to a massive production of superoxide (B77818) radicals from the Qo site.[1] This increase in mitochondrial ROS contributes to oxidative stress and further mitochondrial damage, signaling for their removal.[3]
The primary pathway activated by Antimycin A-induced mitochondrial damage is the PINK1/Parkin pathway .[5][6] Under healthy conditions, the kinase PINK1 is continuously imported into the mitochondria and degraded. However, upon mitochondrial depolarization, PINK1 import is halted, leading to its accumulation on the outer mitochondrial membrane (OMM).[7] Accumulated PINK1 phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, activating Parkin's ligase activity.[7] Activated Parkin then ubiquitinates various OMM proteins, creating a signal for the recruitment of autophagy receptors (e.g., p62/SQSTM1, NDP52, Optineurin) which in turn recruit the core autophagy machinery to engulf the damaged mitochondrion in an autophagosome.[5][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing Antimycin A to induce mitophagy. These values can serve as a reference for expected outcomes and for designing new experiments.
Table 1: Antimycin A Concentration and Treatment Duration for Mitophagy Induction
| Cell Line | Antimycin A Concentration (µM) | Co-treatment | Duration | Observed Effect | Reference |
| HeLa | 4 | 10 µM Oligomycin | 8 hours | Mitophagy induction | [9][10] |
| 3T3-SA-YFP-Parkin | 1 | 1 µM Oligomycin | Up to 48 hours | Depletion of mitochondrial proteins | [11] |
| Saos2 YFP-Parkin | 1 | 1 µM Oligomycin | Up to 48 hours | Depletion of mitochondrial proteins | [12] |
| SVEC YFP-Parkin | 1 | 1 µM Oligomycin | Up to 48 hours | Depletion of mitochondrial proteins | [12] |
| HEK293 | 10 | 10 µM Oligomycin | 8 hours | LC3 recruitment to mitochondria | [8][13] |
| ARPE-19 | 25 | None | 4 - 24 hours | Loss of mitochondrial membrane potential, increased LC3-II and p62 levels | [3] |
| hRPE | 20 | None | 24 - 72 hours | Decreased cell viability, increased LDH release | [4] |
Table 2: Quantification of Mitophagy-Related Events Induced by Antimycin A
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| ARPE-19 | Cell Viability (MTT assay) | 25 µM Antimycin A, 24h | ~50% decrease | [3] |
| ARPE-19 | Mitochondrial Membrane Potential (MitoTracker Green) | 25 µM Antimycin A, 4h | Significant dose-dependent decrease | [3] |
| 3T3-SA-YFP-Parkin | Mitochondrial Protein Levels (Western Blot) | 1 µM Antimycin A + 1 µM Oligomycin, 48h | >50% reduction in CVa, Core 1, Cyclophilin D | [11] |
| hRPE | Mitochondrial Morphology (TEM) | 20 µM Antimycin A, 6h | 44% of mitochondria exhibited a rounded phenotype | [4] |
| MRC-5 | Mitophagic Flux (MT-mKeima-Red FACS) | MG132 + Antimycin A, 48h | Significant increase in lysosomal MT-mKeima-Red signal | [14] |
Experimental Protocols
Here are detailed protocols for key experiments to study Antimycin A-induced mitophagy.
Protocol 1: Induction of Mitophagy in Cultured Cells
This protocol describes the general procedure for treating cultured cells with Antimycin A to induce mitophagy.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, MEFs)
-
Complete cell culture medium
-
Antimycin A (stock solution in DMSO)
-
Oligomycin (stock solution in DMSO, optional)
-
Q-VD-OPh (pan-caspase inhibitor, stock in DMSO, optional)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or chamber slides) to achieve 70-80% confluency on the day of treatment.[9]
-
Preparation of Treatment Medium: Prepare fresh treatment medium by diluting the stock solutions of Antimycin A and, if applicable, Oligomycin and Q-VD-OPh into pre-warmed complete culture medium. A common combination is 4 µM Antimycin A and 10 µM Oligomycin.[9][10] The addition of a pan-caspase inhibitor like Q-VD-OPh (10 µM) is recommended for longer treatments (>8 hours) to prevent apoptosis.[9][10]
-
Treatment: Remove the existing medium from the cells and replace it with the prepared treatment medium. Include a vehicle control (DMSO) at the same final concentration as the treated samples.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence, flow cytometry).[9]
Protocol 2: Analysis of Mitophagy by Western Blotting
This method is used to assess the degradation of mitochondrial proteins as a marker of mitophagic flux.
Materials:
-
Treated and control cell lysates (prepared using RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-COXIV, anti-TOMM20, anti-VDAC/Porin, anti-LC3B, anti-p62/SQSTM1, anti-Actin or anti-Tubulin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. A decrease in the levels of mitochondrial proteins (e.g., COXIV, TOMM20) relative to the loading control indicates mitophagic degradation. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are also indicative of autophagy induction.[3][15]
Protocol 3: Visualization of Mitophagy by Immunofluorescence
This protocol allows for the visualization of key mitophagy events, such as the recruitment of Parkin and LC3 to mitochondria.
Materials:
-
Cells grown on coverslips or in chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-TOMM20 (mitochondrial marker), anti-LC3B, anti-Parkin
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with Antimycin A as described in Protocol 1.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Antibody Staining:
-
Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Co-localization of LC3 puncta with mitochondria (stained with TOMM20) indicates the formation of mitophagosomes.
Signaling Pathways and Experimental Workflows
Caption: Antimycin A induced mitophagy signaling pathway.
Caption: General workflow for studying mitophagy using Antimycin A.
References
- 1. Antimycin A: From Mitochondrial Poison to Multifaceted Biological Probe and Therapeutic Agent. | Read by QxMD [read.qxmd.com]
- 2. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 3. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pathways of mitophagy for quality control and clearance of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Selective Autophagy of Mitochondria on a Ubiquitin-Endoplasmic-Reticulum Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitophagy induction using Oligomycin/Antimycin A [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Antimycin A as a Piscicide in Fisheries Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimycin A is a potent inhibitor of cellular respiration produced by Streptomyces bacteria.[1] It is the active ingredient in the piscicide Fintrol®, utilized in fisheries management for the control and eradication of invasive or non-native fish species.[2][3] Its high toxicity to fish, coupled with a relatively rapid degradation in aquatic environments, makes it a valuable tool for restoring native fish populations.[4] These application notes provide detailed protocols and data for the effective and safe use of Antimycin A in fisheries management.
Mechanism of Action
Antimycin A functions by inhibiting the mitochondrial electron transport chain, a critical pathway for cellular energy (ATP) production.[2] Specifically, it binds to the Q-cycle of Complex III (cytochrome c reductase), blocking the transfer of electrons from semiquinone to ubiquinone.[2] This disruption halts oxidative phosphorylation, leading to a cessation of cellular respiration and subsequent cell death.[3] The specificity of Antimycin A's binding site can vary between fish species, contributing to differential toxicity.[3]
Caption: Mechanism of Antimycin A inhibition of the mitochondrial electron transport chain.
Quantitative Data
Table 1: Lethal Concentrations (LC50) of Antimycin A for Various Fish Species
| Family | Species | Common Name | 96-hour LC50 (µg/L) | Reference |
| Salmonidae | Oncorhynchus mykiss | Rainbow Trout | < 1.0 | [5] |
| Centrarchidae | Lepomis macrochirus | Bluegill | 5.0 - 10.0 | [5] |
| Cyprinidae | Cyprinus carpio | Common Carp (B13450389) | 0.6 - 1.0 | [6] |
| Ictaluridae | Ictalurus punctatus | Channel Catfish | 25.0 - 200.0 | [5] |
Table 2: Ingested Toxicity of Antimycin A in Carp Species
| Species | Carrier | 96-hour LD50 (mg/kg) | Reference |
| Ctenopharyngodon idella (Grass Carp) | Ethanol | Lower than corn oil | [7] |
| Mylopharyngodon piceus (Black Carp) | Ethanol | Lower than corn oil | [7] |
| Ctenopharyngodon idella (Grass Carp) | Corn Oil | Higher than ethanol | [7] |
| Mylopharyngodon piceus (Black Carp) | Corn Oil | Partial mortality at highest dose | [7] |
Note: Specific LD50 values were not provided in the search result, but relative toxicity was indicated.
Table 3: Influence of Environmental Factors on Antimycin A Toxicity and Degradation
| Factor | Effect | Reference |
| pH | Increased pH leads to faster degradation. | [8] |
| Temperature | Higher temperatures increase the rate of degradation. | [5] |
| Sunlight | Sunlight significantly accelerates degradation (half-life <10 minutes in direct sunlight). | [8] |
| Water Hardness | No significant effect on toxicity. | [8] |
Experimental Protocols
Protocol 1: Determining Effective Concentration via Bioassay
This protocol is a crucial first step to determine the minimum effective concentration of Antimycin A for the target species under site-specific water conditions.
Materials:
-
Antimycin A stock solution
-
Water from the target treatment site
-
Aquaria or suitable containers
-
Aeration equipment
-
Target and non-target fish species
-
Pipettes and graduated cylinders
-
Water quality monitoring equipment (pH, temperature, dissolved oxygen meters)
Procedure:
-
Acclimation: Acclimate fish to the test containers with site-specific water for at least 24 hours.
-
Range-Finding Test: Set up a series of containers with a wide range of Antimycin A concentrations (e.g., 0.1, 1, 10, 100 µg/L) to determine an approximate lethal concentration.
-
Definitive Test: Based on the range-finding results, set up a series of at least five concentrations around the estimated lethal dose, plus a control group.
-
Application: Introduce the calculated amount of Antimycin A to each container.
-
Monitoring: Observe the fish for mortality at regular intervals (e.g., 1, 3, 6, 12, 24, 48, 72, and 96 hours).
-
Data Analysis: Calculate the LC50 (the concentration that is lethal to 50% of the test organisms) for the desired time point.
Protocol 2: Field Application in a Lentic (Static Water) Environment
Materials:
-
Fintrol® (Antimycin A formulation)
-
Boat with a motor
-
Weighted hoses for deep water application
-
GPS unit for tracking application paths
-
Personal Protective Equipment (PPE)
-
Detoxifying agent (e.g., potassium permanganate) on standby
Procedure:
-
Pre-Treatment Survey: Conduct a thorough survey of the water body to determine volume, depth, and the presence of any sensitive areas.
-
Calculation: Calculate the total amount of Antimycin A required based on the water volume and the target concentration determined from the bioassay.
-
Application:
-
Post-Treatment Monitoring: Monitor the water for fish mortality and collect carcasses for proper disposal.
-
Detoxification: If necessary, apply a detoxifying agent at the downstream end of the treatment area or where water leaves the system to prevent impacts on non-target areas.
Protocol 3: Field Application in a Lotic (Flowing Water) Environment
Materials:
-
Drip station or similar metering device
-
Fintrol® (Antimycin A formulation)
-
Flow meter to determine stream discharge
-
PPE
-
Detoxification station downstream
Procedure:
-
Discharge Measurement: Accurately measure the stream's discharge (flow rate) to calculate the application rate.
-
Drip Station Setup: Position the drip station at the upstream end of the treatment reach.[3]
-
Application Rate Calculation: Calculate the rate at which Antimycin A must be dripped into the stream to maintain the target concentration as the water flows downstream.
-
Initiation and Monitoring: Start the drip and monitor the concentration at various points downstream to ensure it is maintained throughout the treatment reach.
-
Detoxification: Set up a detoxification station at the downstream end of the treatment area to neutralize the Antimycin A before it reaches sensitive habitats.
-
Post-Treatment: Survey the treated reach for fish mortality.
Project Workflow
Caption: General workflow for a fisheries management project using Antimycin A.
Safety and Environmental Considerations
-
Restricted Use: Antimycin A is a restricted-use pesticide, and its application requires certified personnel.[4][9]
-
Personal Protective Equipment (PPE): Handlers should always use appropriate PPE, including gloves, eye protection, and respiratory protection.
-
Non-Target Organisms: While Antimycin A is more toxic to fish than to many invertebrates and other vertebrates, care should be taken to assess the potential impact on sensitive non-target species in the treatment area.[6][10]
-
Detoxification: The rapid degradation of Antimycin A is one of its advantages. However, in situations where downstream impacts are a concern, detoxification using agents like potassium permanganate (B83412) or chlorine can be employed.[11]
-
Regulatory Compliance: All applications must comply with federal, state, and local regulations, including the Clean Water Act and the Endangered Species Act.[4]
References
- 1. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimycin_A [bionity.com]
- 3. Antimycin A - Wikipedia [en.wikipedia.org]
- 4. A Field Manual for the Use of Antimycin A for Restoration of Native Fish Populations — Invasive Species Corporation [invasivespeciescorporation.com]
- 5. mdpi.com [mdpi.com]
- 6. reabic.net [reabic.net]
- 7. Ingested toxicity of Antimycin A to grass carp and black carp in two carriers — Invasive Species Corporation [invasivespeciescorporation.com]
- 8. academic.oup.com [academic.oup.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. lccmr.mn.gov [lccmr.mn.gov]
- 11. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
Application Note: Assessing Mitochondrial Membrane Potential Using Antimycin A as a Positive Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. It is generated by the mitochondrial electron transport chain (ETC), which pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient essential for ATP synthesis. A loss or dissipation of ΔΨm is an early hallmark of apoptosis and cellular dysfunction.[1][2] Antimycin A is a potent inhibitor of the mitochondrial respiratory chain that specifically targets Complex III (cytochrome bc1 complex).[3][4] By binding to the Qi site of cytochrome b, it blocks the transfer of electrons, halting the ETC, which leads to a rapid collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[3][5] This makes Antimycin A an ideal positive control for experiments designed to assess ΔΨm.
This document provides a detailed protocol for measuring ΔΨm changes in cultured cells after treatment with Antimycin A, using the fluorescent probe JC-1.
Principle of the JC-1 Assay
JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethyl-benzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye used to measure mitochondrial membrane potential.[1][2] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms complexes called "J-aggregates," which emit intense red fluorescence (~590 nm).[1][6] In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (~525-530 nm).[7] Therefore, a shift in fluorescence from red to green is a direct measure of mitochondrial depolarization.[7][6] This ratiometric capability allows for a more quantitative and reliable assessment compared to single-wavelength dyes.[8]
Mechanism of Antimycin A-Induced Depolarization
Antimycin A disrupts mitochondrial function by inhibiting Complex III of the electron transport chain. This blockage prevents the transfer of electrons from cytochrome b to cytochrome c1, which halts the proton-pumping activity of the complex.[3] The cessation of proton translocation leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane, resulting in a rapid loss of ΔΨm.[3][9]
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
Reagents:
-
Antimycin A (e.g., Sigma-Aldrich, A8674)
-
JC-1 Dye (e.g., from a kit like MitoProbe™ JC-1 Assay Kit)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
-
Equipment:
-
Fluorescence microscope with appropriate filters (FITC/TRITC or similar)
-
Flow cytometer with 488 nm excitation laser and detectors for green (~530 nm) and red (~590 nm) emission (e.g., FITC and PE channels).[1][7]
-
96-well black, clear-bottom plates (for plate reader assays)
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Centrifuge
-
Experimental Protocols
5.1. Reagent Preparation
-
Antimycin A Stock Solution (10 mM): Dissolve Antimycin A powder in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
JC-1 Staining Solution (1-2 µM): Prepare fresh before use. Dilute a JC-1 stock solution (typically 200 µM in DMSO) into pre-warmed complete cell culture medium to a final working concentration of 1-2 µM.[10][11] Vortex vigorously to ensure the dye is fully dissolved.[8]
5.2. Cell Seeding and Treatment
-
For Microscopy/Plate Reader: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
For Flow Cytometry: Seed cells in a 6-well or 12-well plate to achieve a sufficient number of cells for analysis (e.g., 0.5 - 1 x 10⁶ cells per condition).
-
Positive Control Treatment: On the day of the experiment, aspirate the old medium and replace it with fresh, pre-warmed medium containing the desired concentration of Antimycin A. For a robust depolarization, a concentration of 10 µM is commonly used.[12][13] Incubate for the desired time (e.g., 30 minutes to 4 hours).[9]
-
Negative Control: Treat cells with the same volume of vehicle (e.g., 0.1% DMSO) as the Antimycin A-treated cells.
5.3. JC-1 Staining and Data Acquisition
The following workflow outlines the key steps from cell treatment to final data analysis.
Protocol Steps:
-
After Antimycin A treatment, remove the medium.
-
Add the freshly prepared JC-1 Staining Solution to each well.[2]
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[2][11]
-
For Microscopy/Plate Reader: Gently aspirate the staining solution and wash the cells once or twice with pre-warmed PBS or assay buffer. Add fresh buffer to the wells before imaging.
-
For Flow Cytometry: Harvest the cells (using trypsin for adherent cells), centrifuge at low speed (e.g., 400 x g for 5 minutes), and resuspend the cell pellet in 0.5 mL of PBS for immediate analysis.
-
Acquisition:
-
Microscopy: Capture images using filters for red fluorescence (J-aggregates) and green fluorescence (J-monomers).
-
Flow Cytometry: Use a 488 nm excitation laser. Collect green fluorescence in the FITC or FL1 channel (~530 nm) and red fluorescence in the PE or FL2 channel (~590 nm).[1]
-
Plate Reader: Measure fluorescence intensity at Ex/Em = 485/535 nm for monomers and Ex/Em = 535/595 nm for aggregates.[11]
-
Data Analysis and Expected Results
-
Healthy Cells (Negative Control): Exhibit high mitochondrial polarization. They will show bright red fluorescence (J-aggregates) and low green fluorescence.
-
Antimycin A-Treated Cells (Positive Control): Exhibit mitochondrial depolarization. They will show a significant decrease in red fluorescence and a corresponding increase in bright green fluorescence (J-monomers).[6]
-
Quantitative Analysis: The primary metric is the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization. For flow cytometry, data can be visualized on a dot plot (FL1 vs. FL2), where healthy cells populate the upper-left quadrant (high red, low green) and depolarized cells shift to the lower-right quadrant (low red, high green).
Summary of Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Antimycin A Concentration | 5 - 25 µM | 10 µM is a common starting point for complete depolarization.[12][13] |
| Antimycin A Incubation Time | 30 minutes - 4 hours | A rapid loss of potential can be observed within minutes to an hour.[9] |
| JC-1 Staining Concentration | 1 - 10 µM | Optimal concentration can be cell-type dependent.[11] 2 µM is a common starting point.[10] |
| JC-1 Incubation Time | 15 - 30 minutes | Over-incubation can lead to artifacts.[2] |
| Fluorescence Detection | Red (Aggregates): Ex: ~535 nm / Em: ~590 nmGreen (Monomers): Ex: ~485 nm / Em: ~530 nm | Wavelengths may vary slightly depending on the instrument and filter sets.[11] |
Alternative Probes
While JC-1 is excellent for ratiometric analysis, other probes can also be used.
-
TMRM/TMRE (Tetramethylrhodamine, Methyl/Ethyl Ester): These are non-ratiometric, cell-permeant dyes that accumulate in active mitochondria.[14] Depolarization is observed as a decrease in fluorescence intensity. A typical working concentration for TMRM is 20-250 nM with a 30-minute incubation.[14][15] Antimycin A treatment causes a significant drop in TMRM fluorescence.[16] These probes are often used for live-cell imaging.
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimycin A-induced mitochondrial apoptotic cascade is mitigated by phenolic constituents of Phyllanthus amarus aqueous extract in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plus.ac.at [plus.ac.at]
- 7. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Mitochondrial modulation-induced activation of vagal sensory neuronal subsets by antimycin A, but not CCCP or rotenone, correlates with mitochondrial superoxide production | PLOS One [journals.plos.org]
- 13. biocompare.com [biocompare.com]
- 14. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
unexpected off-target effects of antimycin A1 in cellular assays
Welcome to the technical support center for Antimycin A. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Antimycin A in cellular assays, with a special focus on its unexpected off-target effects.
General FAQs and Troubleshooting
Q1: What is the primary, on-target mechanism of Antimycin A?
Antimycin A is a well-characterized inhibitor of the mitochondrial electron transport chain (ETC).[1] Its canonical mechanism involves binding with high affinity to the Qi site of the cytochrome bc1 complex, also known as Complex III.[1][2] This binding event blocks the transfer of electrons from cytochrome b to cytochrome c1, which effectively halts oxidative phosphorylation and ATP synthesis.[1] This inhibition leads to a cascade of downstream effects, including the collapse of the mitochondrial membrane potential and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide, from the Complex III Qo site.[1][2]
Q2: I'm not observing the expected level of Complex III inhibition. What could be wrong?
This is a common issue that can arise from several factors related to the experimental setup.
Troubleshooting Guide: Ineffective Complex III Inhibition
| Possible Cause | Suggested Solution | Key Considerations |
| Compound Insolubility/Degradation | Antimycin A is poorly soluble in aqueous solutions. Prepare fresh stock solutions in ethanol (B145695) or DMSO and dilute into media immediately before use. Protect from light and extreme pH. | One user suggested that Antimycin A is better dissolved in Ethanol than DMSO.[3] |
| Incorrect Concentration | The effective concentration is highly cell-type dependent. Perform a dose-response curve (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and assay.[4] | Antimycin A was shown to decrease ATP levels in HepG2 cells at concentrations as low as 1 nmol/dm³.[4] |
| Assay-Specific Issues | If using isolated mitochondria for a Complex III activity assay, ensure the protocol is optimized. For instance, Complex IV can also oxidize cytochrome c; its activity should be blocked with an inhibitor like potassium cyanide (KCN) or sodium azide.[3] The sensitivity of the measurement can be increased by adding EDTA.[3] | For cell-based assays, ensure your readout (e.g., oxygen consumption rate, ATP levels) is sensitive enough to detect changes. |
| Cellular Resistance/Metabolism | Some cell lines may have intrinsic resistance or may metabolize the compound differently. | Consider using a positive control for mitochondrial inhibition (e.g., rotenone (B1679576) for Complex I) to ensure the experimental system is responsive. |
Specific Off-Target Effects: FAQs & Troubleshooting Guides
Off-Target Effect 1: Direct Interaction with Bcl-2 Family Proteins
Q3: My results suggest Antimycin A is inducing apoptosis, but it seems independent of ROS or Complex III inhibition. Is this possible?
Yes, this is a documented off-target effect. Antimycin A can directly interact with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Bcl-2.[5][6] It structurally mimics the BH3 domain of pro-apoptotic proteins (like Bak), allowing it to bind to the hydrophobic groove of Bcl-xL and Bcl-2.[6] This action inhibits their protective function, leading to apoptosis. This mechanism can be independent of its effects on cellular respiration.[6]
Notably, a derivative of Antimycin A (2-methoxy derivative of antimycin A3) which is inactive as a respiratory inhibitor still retains its toxicity in cells expressing Bcl-xL, demonstrating a direct effect on Bcl-2 family proteins.[6]
Troubleshooting Guide: Investigating Bcl-2 Interaction
| Unexpected Result | Possible Cause | Suggested Troubleshooting Steps |
| Apoptosis observed at low ROS levels. | Antimycin A is directly activating the intrinsic apoptotic pathway by inhibiting Bcl-2/Bcl-xL. | 1. Co-immunoprecipitation: Test for a direct interaction between Antimycin A and Bcl-2/Bcl-xL in your cell lysates. 2. Use Control Compounds: Compare with a BH3 mimetic (e.g., ABT-737) and a standard Complex III inhibitor that does not bind Bcl-2. 3. Cell Line Comparison: Use cell lines with varying expression levels of Bcl-2 and Bcl-xL. Cells overexpressing these proteins may show increased sensitivity to Antimycin A.[5] |
| Caspase inhibitors do not fully rescue cells from death. | Cell death may be occurring through multiple pathways, or the Bcl-2 interaction is upstream of caspase activation. | While caspase inhibitors may block the final execution steps, they won't prevent the initial mitochondrial outer membrane permeabilization (MOMP) triggered by Bcl-2 inhibition.[7] Assess MOMP directly via cytochrome c release. |
Off-Target Effect 2: Acceleration of c-Myc Protein Degradation
Q4: I've noticed a decrease in c-Myc protein levels after Antimycin A treatment. Is this a known effect?
Yes, Antimycin A has been identified as an accelerator of c-Myc protein degradation.[8][9] This occurs because the mitochondrial damage and subsequent ROS production caused by Antimycin A activate Glycogen Synthase Kinase 3 (GSK3α/β).[8] Activated GSK3α/β then phosphorylates c-Myc at threonine-58, which targets c-Myc for proteasomal degradation.[8] This can lead to growth inhibition in cancer cells that are dependent on high levels of c-Myc.[8][9]
Interestingly, the growth inhibition caused by Antimycin A has been shown to occur through two pathways: a ROS-dependent pathway that requires the presence of c-Myc, and a ROS-independent pathway that occurs regardless of c-Myc expression.[8]
Quantitative Data: Antimycin A Concentration Effects
| Effect | Cell Line | Concentration | Observation | Reference |
| c-Myc Degradation | HCT116 | 10 nM | Reduction in c-Myc protein levels after 24h. | [8] |
| Cell Growth Inhibition | E-H1 (c-Myc expressing) | 10 nM | Partial recovery of cell growth when co-treated with ROS scavenger idebenone. | [8] |
| S-Phase Arrest | HeLa | 2, 10, and 50 µM | Significant S phase arrest of the cell cycle. | [10] |
| ATP Decrease | HepG2 | 1 nM | Statistically significant decrease in ATP levels. | [4] |
Signaling Pathway: Antimycin A-Induced c-Myc Degradation
Caption: Antimycin A induces c-Myc degradation via a ROS-GSK3 dependent pathway.
Off-Target Effect 3: Impairment of Insulin (B600854) Signaling
Q5: Can Antimycin A-induced mitochondrial dysfunction affect other signaling pathways, like insulin signaling?
Yes, in skeletal muscle cells, mitochondrial dysfunction induced by Antimycin A has been shown to impair insulin signaling.[11] Treatment with Antimycin A leads to a decrease in insulin-stimulated glucose uptake and impairs the activation of key signaling molecules like Protein Kinase B (Akt).[11] This establishes a direct link between mitochondrial health and insulin responsiveness, suggesting that off-target mitochondrial effects could confound studies on metabolism and insulin resistance.[11]
Experimental Workflow: Validating Insulin Signaling Impairment
Caption: Workflow to investigate Antimycin A's effect on insulin signaling.
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Antimycin A-Bcl-2 Interaction
This protocol is adapted from methodologies used to study Bcl-2 family protein interactions.[12]
-
Cell Lysis: Treat cells with the desired concentration of Antimycin A or a vehicle control. Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS-based buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet debris. Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody specific for Bcl-2 or Bcl-xL and incubate overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting. Probe for the presence of pro-apoptotic proteins (like Bim or Bak) to see if Antimycin A displaces them from Bcl-2/Bcl-xL. While you cannot directly probe for Antimycin A in this assay, a competitive displacement of known binding partners (like Bak BH3 peptides) would provide strong evidence of a direct interaction.[6]
Protocol 2: Western Blot for c-Myc Degradation Pathway
This protocol is based on the methods described for analyzing the Antimycin A effect on c-Myc.[8]
-
Cell Treatment and Lysis: Treat cells (e.g., HCT116) with Antimycin A (e.g., 10 nM) for a specified time (e.g., 24 hours). Include controls such as a vehicle (DMSO), a GSK3 inhibitor (e.g., CT99021), and a proteasome inhibitor (e.g., MG132).[8]
-
Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-c-Myc
-
Anti-phospho-c-Myc (Threonine-58)
-
Anti-GSK3α/β
-
Anti-phospho-GSK3α/β (Ser21/9) (Note: Antimycin A reduces this inhibitory phosphorylation)[8]
-
A loading control (e.g., GAPDH or β-actin).
-
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using software like ImageJ. A decrease in total c-Myc and phospho-GSK3 (Ser21/9) alongside an increase in phospho-c-Myc (T58) would confirm the pathway.[8]
References
- 1. Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimycin A mimics a cell-death-inducing Bcl-2 homology domain 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
how to minimize cytotoxicity of antimycin A1 in long-term experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using Antimycin A in long-term experiments, focusing on minimizing cytotoxicity while achieving desired experimental outcomes.
Troubleshooting Guide
Issue 1: Excessive Cell Death in Long-Term Cultures
Question: My cells are dying rapidly after treatment with Antimycin A, even at concentrations reported in the literature. How can I reduce this cytotoxicity for a long-term study?
Answer: Antimycin A-induced cytotoxicity is both dose- and time-dependent.[1][2] The primary mechanism involves the inhibition of mitochondrial complex III, leading to increased production of reactive oxygen species (ROS), oxidative stress, mitochondrial membrane depolarization, and ultimately, apoptosis.[3][4][5][6]
Potential Solutions:
-
Optimize Concentration and Duration: The most critical step is to perform a thorough dose-response and time-course experiment for your specific cell type. What is well-tolerated in one cell line for 24 hours may be highly toxic in another over 72 hours.[7][8]
-
Recommendation: Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and assess cell viability at multiple time points (e.g., 24, 48, 72 hours).[7][9] The goal is to find the lowest concentration that effectively inhibits mitochondrial respiration without causing widespread cell death.
-
-
Co-treatment with Antioxidants: Since a major cause of cytotoxicity is excessive ROS production, co-treatment with an antioxidant can be highly effective.[4][10]
-
N-acetylcysteine (NAC): Pre-treatment with NAC has been shown to partially prevent Antimycin A-induced cell death, oxidative stress, and DNA damage.[11]
-
α-Lipoic Acid (α-LA): α-LA can attenuate Antimycin A-induced cytotoxicity, reduce ROS generation, and prevent apoptosis by inhibiting cytochrome C release.[12]
-
Idebenone: This potent antioxidant can abolish the reduction of c-Myc protein levels caused by Antimycin A-induced ROS.[13]
-
-
Consider Cell-Type Specific Sensitivity: Different cell lines exhibit varied resistance to Antimycin A. For example, human umbilical vein endothelial cells (HUVEC) have been shown to be more sensitive than calf pulmonary artery endothelial cells (CPAEC).[14] Similarly, primary human RPE cells appeared more resistant than the ARPE-19 cell line.[1] Always validate protocols for your specific model.
Issue 2: Inconsistent or No Inhibitory Effect Observed
Question: I'm using Antimycin A at a high concentration, but I'm not seeing the expected inhibition of mitochondrial complex III. What could be wrong?
Answer: This issue usually stems from problems with the compound's preparation, storage, or the experimental assay setup itself.
Potential Solutions:
-
Check Solvent and Solubility: Antimycin A is soluble in DMSO and ethanol (B145695).[15][16] Ensure it is fully dissolved before adding it to your culture medium. Some researchers suggest ethanol may be a better solvent than DMSO for this compound.[17]
-
Verify Storage and Stability:
-
Review Your Assay Protocol: If you are performing a complex III activity assay, ensure other components are not interfering. For instance, to prevent the re-oxidation of cytochrome c by complex IV in an isolated mitochondria prep, you may need to add an inhibitor like potassium cyanide (KCN) or sodium azide (B81097) to your assay buffer.[17]
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of Antimycin A on cell viability in different cell lines, as reported in the literature.
Table 1: Effect of Antimycin A on ARPE-19 Cell Viability (MTT Assay) [1][2]
| Concentration | 24 hours (% Control) | 48 hours (% Control) | 72 hours (% Control) |
| Vehicle | 100% | 100% | 100% |
| 10 µM | ~95% | ~80% | ~70% |
| 20 µM | ~85% | ~60% | ~40% |
| 30 µM | ~75% | ~40% | ~25% |
| 40 µM | ~60% | ~30% | ~20% |
| 50 µM | ~50% | ~25% | ~15% |
Table 2: Effect of Various Mitochondrial Inhibitors on H9c2 Cell Growth (MTT Assay) [8]
| Treatment (Concentration) | 24 hours (% Control) | 48 hours (% Control) |
| DMSO (Control) | 100% | 100% |
| Rotenone (B1679576) (10 µM) | ~40% | ~20% |
| Antimycin A (50 µM) | ~100% | ~80% |
| Oligomycin (5 µM) | ~30% | ~10% |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay[1][2]
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Treatment: After allowing cells to adhere (typically overnight), replace the medium with fresh medium containing various concentrations of Antimycin A or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Measurement of Mitochondrial ROS using MitoSOX Red[8]
-
Cell Culture: Grow cells on an appropriate culture vessel (e.g., 96-well plate, coverslips).
-
Treatment: Treat cells with Antimycin A for the desired duration.
-
Staining: Remove the culture medium and add 5 µM MitoSOX Red reagent diluted in Hank's Balanced Salt Solution (HBSS).
-
Incubation: Incubate for 15 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with warm HBSS to remove excess probe.
-
Analysis: Measure the fluorescence using a fluorescence microscope or a microplate reader with an excitation of ~510 nm and an emission of ~580 nm. An increase in red fluorescence indicates a specific increase in mitochondrial superoxide (B77818) levels.
Visualizations
Signaling Pathway of Antimycin A Cytotoxicity
Caption: Mechanism of Antimycin A-induced cytotoxicity and points of intervention.
Experimental Workflow for Optimizing Antimycin A Usage
Caption: Workflow for determining the optimal Antimycin A concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Antimycin A? Antimycin A is a well-characterized inhibitor of the mitochondrial electron transport chain.[3] It specifically binds to the Qi site of cytochrome bc1 complex (Complex III), which blocks the flow of electrons, halts ATP synthesis via oxidative phosphorylation, and leads to a massive production of superoxide radicals.[5]
Q2: Can I use Antimycin A to induce autophagy? Yes, Antimycin A is known to modulate complex cellular processes, including autophagy and mitophagy, which are cellular survival mechanisms to clear damaged mitochondria.[1][3][5][19] However, it's important to note that this pro-survival response may be insufficient to prevent cell death, especially at higher concentrations or over longer periods.[1]
Q3: Besides antioxidants, are there other ways to protect cells from Antimycin A? Some studies have shown paradoxical protective effects. For instance, in H9c2 cardiac cells, Antimycin A was found to protect against apoptosis induced by other stressors like curcumin (B1669340) and sorbitol.[20][21][22] This effect appeared to be associated with the modulation of calcium signaling.[20][21] However, these are highly context- and cell-type-specific findings and should be investigated carefully.
Q4: How do I prepare a stock solution of Antimycin A? Antimycin A is typically supplied as a lyophilized powder.[15][16] For a 15 mM stock solution, you can reconstitute 10 mg of powder in 1.2 mL of DMSO.[15][16] It is also soluble in ethanol at up to 50 mg/mL.[15] Always refer to the manufacturer's datasheet for specific instructions.[15]
Q5: Will inhibiting mitochondrial respiration with Antimycin A make my cells hypoxic? Paradoxically, inhibiting the electron transport chain with agents like Antimycin A or rotenone increases intracellular oxygen concentration because the mitochondria are no longer consuming oxygen for respiration.[23] This is an important consideration for studies involving hypoxia-inducible factor (HIF) signaling.[23]
References
- 1. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. login.medscape.com [login.medscape.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 9. Mitochondrial Respiratory Chain Inhibitors Involved in ROS Production Induced by Acute High Concentrations of Iodide and the Effects of SOD as a Protective Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimycin A shows selective antiproliferation to oral cancer cells by oxidative stress-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of α-lipoic acid against antimycin A cytotoxicity in MC3T3-E1 osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of antimycin A on endothelial cells in cell death, reactive oxygen species and GSH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Antimycin A from Streptomyces sp., A8674 Sigma-Aldrich [sigmaaldrich.com]
- 19. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. "Villains" Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
troubleshooting lack of response to antimycin A1 treatment
Welcome to the technical support center for Antimycin A, a potent inhibitor of mitochondrial electron transport chain Complex III. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions regarding the use of Antimycin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Antimycin A?
Antimycin A is a well-characterized inhibitor of cellular respiration.[1][2] It specifically binds to the Qi site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1][3] This binding action obstructs the transfer of electrons from cytochrome b to cytochrome c1, which effectively halts the electron transport chain, disrupts the proton gradient necessary for ATP synthesis, and leads to an increase in the production of reactive oxygen species (ROS) like superoxide.[1][3]
Q2: What is the recommended solvent and storage condition for Antimycin A?
Antimycin A is soluble in DMSO and ethanol (B145695).[2] For a stock solution, it can be dissolved in DMSO or ethanol.[2] It is recommended to store the lyophilized powder at -20°C, desiccated, for up to 24 months.[2][4] Once in solution, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for use within 3 months to prevent loss of potency.[2]
Q3: What are the typical working concentrations for Antimycin A in cell culture experiments?
The effective concentration of Antimycin A can vary significantly depending on the cell type, experimental endpoint, and duration of treatment.[2][4] Concentrations ranging from the nanomolar to the micromolar range have been reported in the literature. For instance, some studies with the fungus Rhizoctonia solani showed significant inhibition of mitochondrial complex activity at concentrations of 6.66 µg/mL and 13.33 µg/mL.[5][6] In human RPE cells, concentrations of 1 µM, 10 µM, and 20 µM were used to induce mitochondrial dysfunction.[7] For C2C12 skeletal muscle cells, concentrations ranging from 3.125 to 50 µM were tested.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Can cells develop resistance to Antimycin A?
Yes, cell lines can develop resistance to Antimycin A. A study has reported the isolation of an Antimycin A-resistant human cell line, which was capable of continuous growth in the presence of 15 µM Antimycin A.[9] This resistance was associated with a cytoplasmically localized determinant.[9]
Troubleshooting Guide: Lack of Response to Antimycin A Treatment
This guide addresses common issues that may lead to an apparent lack of response to Antimycin A treatment in your experiments.
Problem 1: No observable effect on cellular respiration or viability.
Potential Cause 1: Inactive Antimycin A
-
Solution:
-
Verify Storage and Handling: Ensure that the lyophilized Antimycin A has been stored at -20°C and desiccated.[2][4] Once reconstituted, solutions should be stored at -20°C and used within 3 months.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[2]
-
Check Solvent: While DMSO is a common solvent, some researchers suggest that Antimycin A is better dissolved in ethanol.[10] Consider preparing a fresh stock solution in high-purity ethanol.
-
Test with a Positive Control: If possible, test the activity of your Antimycin A stock on a cell line or mitochondrial preparation known to be sensitive to the inhibitor.
-
Potential Cause 2: Inappropriate Concentration
-
Solution:
-
Perform a Dose-Response Curve: The sensitivity to Antimycin A can vary widely between different cell types.[1] It is crucial to determine the optimal concentration by testing a broad range of doses (e.g., from nanomolar to high micromolar).
-
Consult Literature for Similar Cell Types: Review published studies that have used Antimycin A on your specific or a similar cell type to get a starting point for the concentration range.
-
Potential Cause 3: Cell Line Resistance
-
Solution:
-
Consider Intrinsic Resistance: Some cell lines may have inherent resistance to Antimycin A.[9] This can be due to alterations in the mitochondrial Complex III or other compensatory mechanisms.
-
Test Alternative Inhibitors: If resistance is suspected, consider using other Complex III inhibitors that bind to different sites, such as myxothiazol (B1677603) or stigmatellin, to confirm that the lack of response is specific to Antimycin A.[11]
-
Problem 2: Inconsistent or unexpected results in mitochondrial respiration assays (e.g., Seahorse XF).
Potential Cause 1: Assay Conditions Masking the Effect
-
Solution:
-
Inhibit Complex IV: When measuring Complex III activity, the oxidation of cytochrome c by Complex IV can interfere with the assay. It is recommended to include an inhibitor of Complex IV, such as potassium cyanide (KCN) or sodium azide, in your assay buffer.[10]
-
Optimize Buffer Composition: Ensure that your assay buffer conditions (e.g., pH, substrate availability) are optimal for mitochondrial function. Some protocols suggest adding EDTA to increase the sensitivity of the measurement.[10]
-
Mitochondrial Integrity: For assays with isolated mitochondria, ensure the mitochondria are intact and functional. Poor isolation procedures can lead to uncoupled mitochondria that will not respond correctly to inhibitors.[12]
-
Potential Cause 2: Glycolytic Compensation
-
Solution:
-
Measure Extracellular Acidification Rate (ECAR): When mitochondrial respiration is inhibited by Antimycin A, cells may upregulate glycolysis to compensate for the loss of ATP production.[7][13] This leads to an increase in the ECAR. Measuring both OCR and ECAR simultaneously can provide a more complete picture of the cellular metabolic response.[7] A lack of OCR change accompanied by a significant ECAR increase can still indicate an effective Antimycin A treatment.
-
Data Summary Tables
Table 1: Effective Concentrations of Antimycin A in Various Experimental Systems
| Cell/Organism Type | Concentration(s) | Observed Effect(s) | Reference |
| Rhizoctonia solani | 6.66 µg/mL | 45% reduction in Complex III activity, 12% reduction in Complex IV activity, 18.04% reduction in dehydrogenase activity. | [5][6] |
| Rhizoctonia solani | 13.33 µg/mL | 49% reduction in Complex III activity, 45% reduction in Complex IV activity, 22.04% reduction in dehydrogenase activity. | [5][6] |
| Human RPE cells (ARPE-19) | 1 µM, 10 µM, 20 µM | Dose-dependent cell death, loss of mitochondrial membrane potential, collapse of oxidative phosphorylation. | [7] |
| C2C12 skeletal muscle cells | 3.125 - 50 µM (12h) | Induced mitochondrial dysfunction, increased ROS production, impaired insulin (B600854) signaling. | [8] |
| Gefitinib-resistant lung cancer cells (PC-9/GR) | 5 µM | 35% inhibition of proliferation. | [14] |
| HCT116 cells | 10 nM | Reduction in c-Myc protein levels. | [15] |
Table 2: Effects of Antimycin A on Cellular Parameters in Rhizoctonia solani
| Parameter | Concentration | % Change from Control | Reference |
| Dehydrogenase Activity | 6.66 µg/mL | -18.04% | [5][6] |
| 13.33 µg/mL | -22.04% | [5][6] | |
| Protein Leakage | 6.66 µg/mL | +17.3% | [5][6] |
| 13.33 µg/mL | +31.4% | [5][6] | |
| Potassium (K+) Leakage | 6.66 µg/mL | +4.77% | [5][6] |
| 13.33 µg/mL | +11.08% | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Antimycin A Stock Solution
-
Materials:
-
Antimycin A, lyophilized powder (e.g., from Streptomyces sp.)
-
Dimethyl sulfoxide (B87167) (DMSO) or 100% Ethanol, molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Bring the lyophilized Antimycin A vial to room temperature before opening to prevent condensation.
-
To prepare a 15 mM stock solution, reconstitute 10 mg of Antimycin A powder in 1.2 mL of DMSO.[4] Alternatively, dissolve in ethanol to a desired concentration (e.g., 50 mg/mL).[2]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.[2]
-
Protocol 2: General Cell Treatment with Antimycin A
-
Materials:
-
Cultured cells in appropriate growth medium
-
Antimycin A stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
-
Procedure:
-
Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow to the desired confluency.
-
On the day of the experiment, prepare the final working concentrations of Antimycin A by diluting the stock solution in fresh, pre-warmed cell culture medium.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of Antimycin A to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest Antimycin A concentration).
-
Incubate the cells for the desired period (e.g., a few hours to 24 hours or more, depending on the experimental goal).[8]
-
After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, mitochondrial function assay, western blotting).
-
Visualizations
Caption: Mechanism of Antimycin A action on the mitochondrial electron transport chain.
Caption: Troubleshooting workflow for lack of response to Antimycin A.
References
- 1. Antimycin A - Wikipedia [en.wikipedia.org]
- 2. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of antimycin A1 [frontiersin.org]
- 6. Aptly chosen, effectively emphasizing the action and mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The isolation of an antimycin A-resistant human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Excessive ROS Production in Antimycin A-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antimycin A and managing the associated increase in reactive oxygen species (ROS) production.
Frequently Asked Questions (FAQs)
Q1: Why does Antimycin A treatment lead to a significant increase in cellular ROS?
Antimycin A is a specific inhibitor of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain (ETC). It blocks the transfer of electrons from cytochrome b to cytochrome c1. This blockage causes an upstream accumulation of electrons, particularly at the Qi site of Complex III. These accumulated electrons can then be prematurely transferred to molecular oxygen, leading to the formation of superoxide (B77818) radicals (O2•−), a primary type of ROS. This disruption of the ETC is a major source of mitochondrial ROS.
Q2: What are the common downstream consequences of excessive ROS production induced by Antimycin A?
The overproduction of ROS due to Antimycin A treatment can trigger several downstream cellular events, including:
-
Oxidative Stress: An imbalance between ROS production and the cell's antioxidant capacity, leading to damage of lipids, proteins, and DNA.
-
Apoptosis: Increased ROS levels can initiate programmed cell death by opening the mitochondrial permeability transition pore and leading to the loss of mitochondrial membrane potential (ΔΨm).
-
Activation of Signaling Pathways: ROS can act as signaling molecules, activating pathways such as those involving TRPA1 channels in a ROS-dependent manner.
-
Depletion of Cellular Antioxidants: The cell's natural antioxidant defenses, such as glutathione (B108866) (GSH), can become depleted in an attempt to neutralize the excess ROS.
Q3: I am observing higher-than-expected cell death in my Antimycin A-treated cultures. How can I mitigate this?
High levels of cell death are often a direct consequence of excessive ROS production. To manage this, consider the following strategies:
-
Dose Optimization: The concentration of Antimycin A directly impacts the level of ROS production and subsequent cell death. It is crucial to perform a dose-response experiment to find the optimal concentration that induces the desired effect without causing overwhelming cytotoxicity. For instance, the IC50 of Antimycin A in human pulmonary fibroblasts at 24 hours is approximately 150 µM.
-
Co-treatment with Antioxidants: The use of ROS scavengers can help neutralize the excess ROS and reduce cytotoxicity. Commonly used antioxidants include:
-
N-acetylcysteine (NAC): A precursor to glutathione that can effectively reduce overall ROS levels.
-
MnTMPyP and Tempol: A combination of ROS scavengers that has been shown to reduce Antimycin A-induced effects.
-
Dithiothreitol (DTT): A reducing agent that can inhibit ROS-dependent activation of certain channels.
-
-
Control of Experimental Duration: The duration of Antimycin A exposure will also influence the extent of cell death. Shorter incubation times may be sufficient to observe the desired effects on ROS production without leading to widespread apoptosis.
Q4: My measurements of ROS levels are inconsistent. What could be the cause?
Inconsistent ROS measurements can arise from several factors related to experimental technique and the nature of ROS themselves. Here are some troubleshooting tips:
-
Probe Selection and Handling: Different fluorescent probes detect different ROS species. Ensure you are using the appropriate probe for your target ROS (e.g., MitoSOX Red for mitochondrial superoxide, DHE for cytosolic superoxide, and CM-H2DCFDA for general ROS). These probes are often light-sensitive, so minimize their exposure to light before measurement.
-
Cell Plating and Density: Ensure consistent cell seeding density across your experiments, as this can affect the overall metabolic rate and ROS production.
-
Incubation Times: The timing of probe incubation and Antimycin A treatment should be precisely controlled. ROS production can be rapid, with increases observed as early as 25 minutes after Antimycin A treatment.
-
Buffer Composition: The composition of your measurement buffer is important. For example, a modified Krebs Ringer Buffer is often used for live-cell imaging of ROS.
-
Instrumentation Settings: Maintain consistent settings on your fluorescence microscope or plate reader (e.g., excitation/emission wavelengths, gain) for all measurements.
Troubleshooting Guides
Issue 1: Low or No Detectable Increase in ROS after Antimycin A Treatment
| Possible Cause | Troubleshooting Step |
| Antimycin A Concentration Too Low | Perform a dose-response curve to determine the optimal concentration for your cell type. Concentrations can range from nM to µM depending on the cell line and experimental goals. |
| Incorrect ROS Probe or Staining Protocol | Verify the specificity of your fluorescent probe for the expected ROS type. Optimize probe concentration and incubation time. For example, use 5 µM MitoSOX Red for 10 minutes to detect mitochondrial superoxide. |
| High Endogenous Antioxidant Capacity | The cell line you are using may have a very robust antioxidant system. Consider measuring the levels of antioxidants like glutathione (GSH) to assess this. |
| Issues with Cell Health | Ensure cells are healthy and in the exponential growth phase before treatment. Stressed or senescent cells may respond differently. |
Issue 2: Excessive Cell Detachment or Lysis During Experiment
| Possible Cause | Troubleshooting Step |
| Antimycin A Concentration Too High | Reduce the concentration of Antimycin A. High concentrations can rapidly induce apoptosis and necrosis, leading to cell detachment. |
| Prolonged Exposure to Antimycin A | Shorten the treatment duration. A time-course experiment can help identify the earliest time point at which a significant increase in ROS is detectable. |
| Harsh Experimental Conditions | Minimize harsh treatments during the experiment, such as excessive washing or centrifugation, which can dislodge weakly adherent cells. |
| Co-treatment with a Pan-Caspase Inhibitor | If apoptosis is the primary cause of cell death, co-treatment with a pan-caspase inhibitor like Z-VAD-FMK may help maintain cell integrity, although it may not prevent the loss of mitochondrial membrane potential. |
Quantitative Data Summary
Table 1: Effect of Antimycin A on ROS Production and Cell Viability
| Cell Type | Antimycin A Concentration | Effect on ROS/Mitochondria | Effect on Cell Viability | Reference |
| Human Pulmonary Fibroblasts | ~150 µM (IC50 at 24h) | Increased ROS (O2•−), GSH depletion | Growth inhibition, G1 arrest, apoptosis | |
| Cardiomyocytes | 10, 20, 40 µM | Increased total and mitochondrial ROS | Not specified | |
| Renal Tubular Epithelial Cells | 10, 20 µM | Oxidative stress, GSH depletion | Dose-dependent increase in cell death | |
| Human RPE Cells | 20 µM | Loss of mitochondrial membrane potential | Reduced cell viability, increased LDH release |
Table 2: Efficacy of Antioxidants in Mitigating Antimycin A-Induced Effects
| Antioxidant/Inhibitor | Concentration | Cell Type/System | Observed Effect | Reference |
| MnTMPyP + Tempol | 50 µM + 100 µM | Vagal sensory neurons | Reduced Antimycin A-induced Ca2+ responses | |
| Dithiothreitol (DTT) | 100 µM | TRPA1-expressing HEK293 cells | Reduced Antimycin A-induced activation of TRPA1 | |
| N-acetylcysteine (NAC) | 10 mM | Human pulmonary fibroblast cells | Attenuated cell growth inhibition and death | |
| N-acetylcysteine (NAC) | 10 mM | HepG2 cells | Reduced superoxide production |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide Production using MitoSOX Red
-
Cell Preparation: Plate cells in a multiwell plate and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS) to remove the culture medium.
-
MitoSOX Red Incubation: Incubate the cells in a measurement buffer containing 5 µM MitoSOX Red for 10 minutes at 37°C. It is crucial to protect the cells from light during this step.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Antimycin A Treatment: Add the desired concentration of Antimycin A diluted in the measurement buffer to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader or fluorescence microscope. The excitation and emission wavelengths for MitoSOX Red are typically around 510 nm and 580-595 nm, respectively.
Protocol 2: Measurement of Cytosolic Superoxide Production using Dihydroethidium (DHE)
-
Cell Preparation: Grow cells in a multiwell plate to the appropriate confluency.
-
DHE Incubation: Incubate the cells in DMEM containing 0.5 µM DHE for 20 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Antimycin A Treatment: Treat the cells with the desired concentration of Antimycin A in a suitable measurement buffer.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 535 nm and emission at around 635 nm.
Protocol 3: Measurement of General ROS Production using CM-H2DCFDA
-
Cell Preparation: Plate and culture cells as required for your experiment.
-
Probe Loading: Load the cells with 5-10 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Antimycin A Treatment: Add Antimycin A at the desired final concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Visualizations
Caption: Antimycin A inhibits Complex III, leading to ROS production and downstream effects.
Caption: Experimental workflow for measuring ROS production in Antimycin A-treated cells.
Caption: Logical relationship for managing excessive ROS with antioxidants.
Technical Support Center: Antimycin A1 Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antimycin A1 in cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an aqueous solution like cell culture media?
Q2: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
Several factors can influence the stability of this compound in a cell culture setting:
-
pH of the Culture Medium: The slightly alkaline nature of standard culture media (pH 7.2-7.4) can promote the hydrolysis of the lactone ring in this compound.
-
Temperature: Experiments are typically conducted at 37°C, which can accelerate the rate of chemical degradation compared to storage at lower temperatures.
-
Presence of Serum: Serum proteins, particularly albumin, can bind to small molecules. This binding can have a dual effect: it might sequester the compound, reducing its immediately available concentration, or it could potentially protect the compound from degradation.
-
Cellular Metabolism: If you are working with metabolically active cells, they may enzymatically modify or degrade this compound as a xenobiotic compound.
-
Light Exposure: Although not extensively documented for this compound, many complex organic molecules are sensitive to light. Prolonged exposure to ambient light could potentially contribute to degradation.
Q3: How should I prepare and store this compound stock solutions to ensure maximum stability?
For optimal stability, this compound should be handled as follows:
-
Stock Solution Solvent: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Light Protection: Store stock solutions in amber vials or tubes to protect them from light.
Q4: I am observing inconsistent results in my experiments with this compound. Could this be related to its stability?
Yes, inconsistent results, such as variable dose-responses or a decrease in the expected biological effect over the course of a multi-day experiment, could be indicative of this compound degradation in the culture medium. It is crucial to consider the timeframe of your experiment and the potential for the compound to lose activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Reduced or inconsistent biological effect of this compound over time. | Degradation of this compound in the culture medium at 37°C. | - Replenish the culture medium with freshly diluted this compound at regular intervals (e.g., every 24 hours) for long-term experiments.- Perform a time-course experiment to determine the effective window of this compound activity in your specific cell culture system.- Consider conducting the experiment at a lower temperature if your cell type allows, although this may alter cellular processes. |
| High variability in results between experimental replicates. | - Inconsistent preparation of working solutions from the stock.- Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.- Binding of this compound to plasticware. | - Ensure thorough mixing when preparing working solutions.- Always use a fresh aliquot of the stock solution for each experiment.- Use low-protein-binding plates and pipette tips to minimize loss of the compound. |
| Unexpected cellular toxicity or off-target effects. | - Degradation products of this compound may have their own biological activities.- The solvent (e.g., DMSO) concentration may be too high. | - If possible, analyze the culture medium over time using techniques like HPLC or LC-MS to detect potential degradation products.- Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for any solvent-induced effects. |
Data Presentation
As there is no publicly available quantitative data on the stability of this compound in specific culture media, the following table provides a template for how such data could be presented. Researchers are encouraged to perform their own stability studies using the protocol outlined below.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS (Mean ± SD) | % Remaining in RPMI-1640 + 10% FBS (Mean ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 4 | 98.2 ± 1.5 | 97.5 ± 2.1 |
| 8 | 95.6 ± 2.1 | 94.8 ± 2.5 |
| 24 | 85.3 ± 3.5 | 82.1 ± 4.0 |
| 48 | 70.1 ± 4.2 | 65.7 ± 5.1 |
| 72 | 55.9 ± 5.8 | 49.3 ± 6.3 |
Note: This data is illustrative and should be experimentally determined.
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solutions: Dilute the stock solution in your chosen cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation:
-
Aliquot the working solution into sterile, low-protein-binding tubes or a multi-well plate.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
A "Time 0" sample should be immediately processed or stored at -80°C.
-
-
Sample Collection: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation until analysis.
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at Time 0.
-
Mandatory Visualization
Caption: this compound inhibits mitochondrial complex III, leading to increased ROS and apoptosis.
Caption: A workflow for troubleshooting inconsistent results with this compound.
optimizing antimycin A1 concentration to avoid complete cell death
Technical Support Center: Optimizing Antimycin A1 Concentration
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound effectively in experiments, with a core focus on optimizing its concentration to inhibit mitochondrial respiration without inducing complete cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). Its primary mechanism involves binding to the Qi site of Complex III (cytochrome c reductase), which blocks the transfer of electrons from cytochrome b to cytochrome c1.[1][2][3][4] This inhibition halts cellular respiration, disrupts the mitochondrial membrane potential, and leads to a significant increase in the production of reactive oxygen species (ROS), such as superoxide.[1][2][5] The accumulation of ROS can trigger oxidative stress and subsequently lead to programmed cell death, or apoptosis.[1][2][6][7]
Q2: Why is it crucial to optimize the concentration of this compound?
Optimizing the concentration is critical because the cellular response to this compound is highly dose-dependent. A concentration that is too high will lead to overwhelming oxidative stress, rapid loss of mitochondrial function, and widespread, non-specific cell death (necrosis), masking any subtle effects you wish to study.[8] Conversely, a concentration that is too low may not sufficiently inhibit Complex III to produce the desired biological effect. The optimal concentration will induce a measurable level of mitochondrial dysfunction and ROS production to trigger specific signaling pathways without causing the entire cell population to die.
Q3: How does the effective concentration of this compound vary between different cell types?
The sensitivity of mammalian cells to this compound varies considerably.[9][10] This variability is influenced by several factors, including the cell's metabolic rate, its reliance on mitochondrial respiration versus glycolysis for ATP production, and its inherent antioxidant capacity. For instance, cells that are highly dependent on oxidative phosphorylation are more sensitive to ETC inhibitors.[9] It is essential to empirically determine the optimal concentration for each specific cell line through a dose-response experiment, often called a kill curve.[10][11]
Troubleshooting Guide
Problem 1: I treated my cells with this compound, and all of them died.
-
Possible Cause: The concentration used was too high for your specific cell type or the treatment duration was too long. High concentrations of this compound can cause rapid and irreversible mitochondrial damage, leading to massive cell death.[8]
-
Solution:
-
Perform a Dose-Response Curve (Kill Curve): This is the most critical step. Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar ranges) to determine the IC50 value—the concentration that inhibits 50% of cell viability.[9][12] This will allow you to select a concentration that modulates mitochondrial function without causing complete cytotoxicity.
-
Reduce Treatment Time: The effects of this compound are also time-dependent.[8] Try shorter incubation periods (e.g., 4, 8, 12, or 24 hours) to find a window where the desired pathway is activated before the cells undergo apoptosis.
-
Check Cell Confluency: Ensure you are plating a consistent number of cells for each experiment. Cell density can affect susceptibility to toxic compounds.
-
Problem 2: I'm not observing any effect after treating my cells with this compound.
-
Possible Cause: The concentration was too low, the this compound stock solution may have degraded, or your cell line is particularly resistant.
-
Solution:
-
Increase Concentration: Based on your initial dose-response curve, select higher concentrations to test. Some cell lines may require concentrations in the higher micromolar range to elicit a response.[13]
-
Verify Compound Integrity: this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent like DMSO or ethanol, it should be stored at -20°C and used within a few months to prevent loss of potency.[3] Aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
-
Use a Positive Control: To confirm your experimental system is working, use a known inducer of mitochondrial stress or apoptosis in your cell line.
-
Consider the Assay: Ensure your experimental readout is sensitive enough to detect the changes. For example, measuring ROS production or a drop in mitochondrial membrane potential are early and direct indicators of this compound activity.[5][8]
-
Problem 3: My experimental results are highly variable between replicates.
-
Possible Cause: Inconsistent cell seeding, uneven distribution of this compound in the culture medium, or fluctuations in incubator conditions.
-
Solution:
-
Standardize Cell Seeding: Use a cell counter to ensure the same number of cells are plated in each well or dish. Allow cells to adhere and stabilize overnight before starting treatment.[10]
-
Ensure Proper Mixing: When adding this compound to the medium, mix thoroughly by gently pipetting or swirling the plate to ensure a uniform concentration across all cells.
-
Maintain Stable Culture Conditions: Ensure consistent temperature, CO2, and humidity levels in your incubator, as environmental stress can impact cellular responses.
-
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell line and experimental conditions. The table below summarizes reported IC50 values (the concentration causing 50% inhibition of cell viability) for various cell lines.
| Cell Line | IC50 Value | Treatment Time | Notes |
| HepG2 (Human Liver Cancer) | 15.97 nmol/dm³ | 24 hours | Highly sensitive.[12] |
| HCT-116 (Human Colon Cancer) | 29 µg/mL | Not Specified | [14] |
| A549 (Human Lung Cancer) | 2-100 µM range | 72 hours | Significant growth inhibition observed in this range.[5] |
| HPF (Human Pulmonary Fibroblast) | ~150 µM | 24 hours | [13] |
| L6 (Rat Skeletal Muscle) | ~0.7 µM (in Glucose) | 24 hours | Sensitivity increases dramatically in galactose media.[9] |
| H9c2 (Rat Cardiomyoblast) | ~0.08 µM (in Glucose) | 24 hours | Sensitivity increases dramatically in galactose media.[9] |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration via Dose-Response Assay (Kill Curve)
This protocol outlines the steps to determine the concentration range of this compound that causes cell death in a specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., 15 mM in DMSO)[3]
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest healthy, log-phase cells and count them.
-
Seed the cells into a 96-well plate at a density that will result in 50-60% confluency on the day of treatment. A typical density is 5,000-10,000 cells per well.
-
Incubate overnight (18-24 hours) at 37°C with 5% CO2 to allow cells to attach.[10]
-
-
Preparation of this compound Dilutions:
-
Prepare a series of 2x concentrated dilutions of this compound in complete culture medium from your stock solution. A good starting range for many cell lines is from 200 µM down to 1 nM.
-
Create at least 8-10 serial dilutions. Also, prepare a "no drug" control containing only medium with the same final concentration of the solvent (e.g., DMSO) as the highest drug concentration.
-
-
Cell Treatment:
-
Assessing Cell Viability:
-
After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's protocol.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan (B1609692) crystals, and then reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Average the readings from your triplicate wells for each concentration.
-
Normalize the data by setting the viability of the "no drug" control wells to 100%.
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in a program like GraphPad Prism or R to calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound blocks Complex III of the electron transport chain, leading to increased ROS, mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway.
Caption: this compound inhibits Complex III, increasing ROS and promoting apoptosis.
Experimental Workflow for Concentration Optimization
A logical workflow for determining and applying the optimal concentration of this compound in functional assays.
Caption: Workflow for optimizing this compound concentration for experiments.
References
- 1. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of this compound [frontiersin.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Solved The drug antimycin A blocks electron transport in | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Antibiotic Kill Curve [sigmaaldrich.com]
- 12. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in Antimycin A Experiments
Welcome to the technical support center for Antimycin A experiments. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret variable results obtained when using Antimycin A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions that may arise during your experiments with Antimycin A.
Question 1: Why am I observing inconsistent levels of cytotoxicity or cell death with Antimycin A?
Answer:
Variability in Antimycin A-induced cytotoxicity is a common issue and can be attributed to several factors. The effects of Antimycin A are often dose- and time-dependent.[1][2]
Troubleshooting Steps:
-
Confirm Drug Potency and Stability: Antimycin A solutions, especially in DMSO, should be stored at -20°C and used within 3 months to prevent loss of potency.[3][4] Prepare fresh dilutions for each experiment and avoid multiple freeze-thaw cycles.[3][4] Lyophilized Antimycin A is stable for up to 24 months when stored at -20°C and desiccated.[3][4]
-
Cell Type and Density: Different cell lines exhibit varying sensitivity to Antimycin A. For instance, primary human Retinal Pigment Epithelial (hRPE) cells have been shown to be more resistant than the ARPE-19 cell line.[1] Ensure consistent cell seeding density across experiments, as this can influence the effective concentration of the inhibitor.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental goals. Effects can be observed as early as 4 hours and for as long as 72 hours.[1]
-
Culture Medium Components: The composition of your cell culture medium can influence results. For example, the presence of serum or other protective factors may alter cellular responses. When possible, use a consistent and defined medium for your experiments.
Question 2: My measurements of Reactive Oxygen Species (ROS) production after Antimycin A treatment are not reproducible. What could be the cause?
Answer:
Antimycin A is a potent inducer of mitochondrial ROS, specifically superoxide (B77818), by inhibiting Complex III of the electron transport chain.[4][5][6][7] However, several factors can lead to variable ROS measurements.
Troubleshooting Steps:
-
Probe Specificity and Handling: Be aware of the specificity of your ROS detection probe. For example, MitoSOX Red is targeted to the mitochondria for superoxide detection, while other dyes might measure cytosolic ROS or hydrogen peroxide.[6] Some probes are sensitive to mitochondrial membrane potential, which is known to be dissipated by Antimycin A.[1][8]
-
Kinetics of ROS Production: ROS production can be rapid and transient. The timing of your measurement post-treatment is critical. It is advisable to perform a time-course experiment to capture the peak of ROS production.
-
Cellular Antioxidant Capacity: The endogenous antioxidant systems of your cells (e.g., glutathione (B108866) levels) can quench ROS, leading to underestimation.[4] Baseline antioxidant capacity can vary between cell types and even with passage number.
-
Oxygen Levels: The concentration of oxygen can influence the rate of ROS production.[9] Ensure consistent incubation conditions, particularly O2 levels, across all experiments.
Question 3: I am seeing unexpected or paradoxical effects of Antimycin A on cell viability. Is this normal?
Answer:
While Antimycin A is primarily known as a cytotoxic agent, some studies have reported protective effects under specific conditions. For instance, in H9c2 cardiac cells, Antimycin A pre-treatment showed a protective effect against insults that trigger apoptosis, a phenomenon linked to the role of extracellular calcium.[10]
Troubleshooting Steps:
-
Review Experimental Context: Carefully consider the specific context of your experiment. Are there other stressors or treatments being applied in conjunction with Antimycin A? The interplay between different cellular pathways can lead to unexpected outcomes.
-
Investigate Off-Target Effects: While its primary target is Complex III, at high concentrations, off-target effects of any inhibitor cannot be entirely ruled out. Consider if the observed phenotype aligns with known downstream effects of mitochondrial dysfunction, such as a switch to glycolysis.[1]
-
Consider Autophagy Induction: Antimycin A can induce autophagy as a survival mechanism in response to mitochondrial damage.[1] Inhibition of this process can lead to increased cell death.[1] Your observed results might be influenced by the basal level of autophagy in your cell line.
Data Presentation
Table 1: General Working Concentrations and Storage of Antimycin A
| Parameter | Recommendation | Source |
| Purity | >97% | [3][4][5] |
| Solubility | Soluble in DMSO (e.g., at 35 mg/mL) or ethanol (B145695) (e.g., at 50 mg/mL). | [3][4][5] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 3 months. Avoid multiple freeze-thaw cycles. | [3][4] |
| Lyophilized Form Storage | Store at -20°C, desiccated, for up to 24 months. | [3][4] |
| Typical Working Concentrations | Varies by cell type and desired effect. Can range from nM to µM. | [1][3][4] |
Table 2: Example of Antimycin A Effects on ARPE-19 Cells
| Treatment Duration | Concentration | Effect | Assay |
| 4 hours | Dose-dependent | Decrease in mitochondrial membrane potential | MitoTracker Green FM |
| 24 hours | 20 µM | Decreased cell viability | MTT Assay |
| 24 hours | 20 µM | Increased cytotoxicity | LDH Release Assay |
| 6 hours | 25 µM | Mitochondrial swelling and loss of cristae | TEM |
| 24 hours | 25 µM | Reduction in the number of mitochondria | TEM |
This table provides an example based on published data and the specific effects and optimal concentrations will vary depending on the experimental system.[1]
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of Antimycin A concentrations for the desired duration (e.g., 4, 24, 48, 72 hours).[1] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
-
Cell Culture: Grow cells on a suitable culture vessel (e.g., 96-well plate, coverslips).
-
Staining: Load the cells with MitoSOX Red (e.g., 5 µM) in a balanced salt solution or serum-free medium for 15-30 minutes at 37°C, protected from light.[11]
-
Treatment: During the last 15 minutes of staining, Antimycin A can be added to the final desired concentration.[11]
-
Washing: Gently wash the cells with a warm buffer to remove excess probe.
-
Imaging/Flow Cytometry: Immediately analyze the cells using a fluorescence microscope or flow cytometer with appropriate filters for rhodamine-like dyes.
-
Data Quantification: Quantify the fluorescence intensity. For microscopy, this can be done using image analysis software. For flow cytometry, the geometric mean fluorescence intensity is typically used.
Mandatory Visualizations
Caption: Antimycin A mechanism of action.
Caption: A logical workflow for troubleshooting.
References
- 1. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimycin A | Cell Signaling Technology [cellsignal.com]
- 4. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. sm.unife.it [sm.unife.it]
- 7. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Elevated Mitochondrial Reactive Oxygen Species and Cellular Redox Imbalance in Human NADPH-Oxidase-Deficient Phagocytes [frontiersin.org]
Antimycin A1 Contamination Prevention: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting procedures to prevent contamination when working with Antimycin A1.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to prevent personal and experimental contamination?
A1: The most critical step is to always handle this compound, both in solid and solution form, within a designated containment system.[1][2] For handling the powder, a powder weighing hood, glove box, or an equivalent ventilated containment system is mandatory to prevent inhalation and dispersal.[1] For routine dilutions and experimental use, a certified chemical fume hood is required.[2]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is essential to prevent skin and respiratory exposure.[1][3] Refer to the table below for a summary of required PPE. Always wash hands thoroughly with soap and water after handling.[1][3]
Q3: How should I properly store this compound to maintain its stability and prevent contamination?
A3: Proper storage is crucial for the integrity of your experiments. The lyophilized powder is stable for at least four years when stored at -20°C.[4][5][6] Stock solutions should also be stored at -20°C and are typically stable for up to three months.[7][8] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[7]
Q4: My experiment is giving inconsistent results. Could this be due to this compound degradation?
A4: Yes, inconsistent results can be a sign of compound degradation. Ensure you are following correct storage procedures.[7] If stock solutions are older than 3 months or have been subjected to multiple freeze-thaw cycles, it is advisable to prepare a fresh stock solution.[7][8]
Q5: What is the correct procedure for cleaning a small spill of this compound solution?
A5: For minor spills, first ensure the area is well-ventilated and you are wearing appropriate PPE.[1] Absorb the spill with a noncombustible material like sand or vermiculite.[9] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][3] Clean the spill area thoroughly with soap and water.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Variable experimental outcomes | 1. This compound Degradation: Improper storage or age of stock solution.[7] 2. Cross-Contamination: Introduction of other substances into the stock or working solution. | 1. Prepare fresh stock solutions from lyophilized powder. Aliquot into single-use vials to avoid freeze-thaw cycles.[7] 2. Use dedicated sterile pipette tips and tubes for this compound. Never introduce a used pipette tip back into a stock solution. Clean work surfaces before and after use.[11] |
| Visible particles or cloudiness in stock solution | 1. Contamination: Bacterial or fungal growth. 2. Precipitation: Solvent evaporation or temperature fluctuation. | 1. Discard the contaminated solution immediately. Prepare a new stock solution using sterile technique and filter-sterilize if appropriate for the solvent and application.[12] 2. Gently warm the solution to see if the precipitate redissolves. Ensure containers are securely sealed to prevent solvent evaporation.[1] |
| No observable effect in a positive control experiment | 1. Inactive Compound: The compound may have degraded completely. 2. Incorrect Concentration: Error in dilution calculation or preparation. | 1. Discard the current stock and prepare a fresh one. Always store as recommended (-20°C).[2][7] 2. Recalculate all dilutions. Use calibrated pipettes and prepare a fresh dilution series. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Lyophilized Solid | -20°C | ≥ 4 years | [4][5] |
| Solution in DMSO/Ethanol | -20°C | Up to 3 months (aliquoted) | [7][8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | Soluble (e.g., 35 mg/mL) | [4][7] |
| Ethanol | Soluble (e.g., 50 mg/mL) | [4][7] |
| Methanol | Soluble | [4][5] |
| Dimethyl Formamide (DMF) | Soluble | [4][5] |
Table 3: Recommended Personal Protective Equipment (PPE)
| Item | Specification | Reason | Source |
| Gloves | Nitrile, double-gloving recommended. | Prevents skin contact; Antimycin A is highly toxic. | [1][2] |
| Coat | Laboratory Coat | Protects skin and clothing from splashes. | [2][3] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes and aerosols. | [3] |
| Respiratory | Dust respirator / Face mask | Required when handling the powder to prevent inhalation. | [1][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-Experiment Setup:
-
Don all required PPE (double nitrile gloves, lab coat, safety goggles).
-
Perform all work inside a chemical fume hood.[2]
-
Clean the fume hood surface with 70% ethanol.
-
-
Weighing the Powder:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of this compound powder in a sterile microfuge tube using a calibrated balance. Note: Handle powder within a ventilated containment system to avoid generating dust.[1]
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the microfuge tube. For a 10 mM stock, you would add 182.3 µL of DMSO per 1 mg of this compound (MW: 548.6 g/mol ).
-
Vortex gently until the solid is completely dissolved. The solution should be clear.
-
-
Storage:
-
Aliquot the stock solution into single-use, sterile microfuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.[7]
-
Protocol 2: Spill Decontamination Procedure
-
Immediate Response:
-
Containment:
-
Cleanup:
-
Carefully collect the contained material using a scoop or forceps.
-
Place the waste into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[3]
-
-
Final Decontamination:
-
Wipe the spill area with a detergent solution, followed by 70% ethanol.
-
Place all contaminated materials (gloves, wipes, absorbent pads) into the hazardous waste container.
-
Wash hands thoroughly with soap and water after the cleanup is complete.[1]
-
Visualizations
Caption: Workflow for Safe Handling and Stock Preparation of this compound.
Caption: this compound inhibits the electron transport chain at Complex III.
Caption: Troubleshooting guide for inconsistent results with this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. amherst.edu [amherst.edu]
- 3. nj.gov [nj.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Streptomyces sp.(ストレプトミセス属種)由来のアンチマイシンA - ガラスボトルに25、50、100 mg入り [sigmaaldrich.com]
- 9. ANTIMYCIN A | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Addressing Autofluorescence in Imaging Studies with Antimycin A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you account for autofluorescence in your imaging studies, with a special focus on experiments involving Antimycin A.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in imaging studies?
A1: Autofluorescence is the natural emission of light by biological structures (such as mitochondria, lysosomes, and extracellular matrix components) or compounds when excited by light. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your probes or labels, leading to a low signal-to-noise ratio and making it difficult to accurately interpret your results.
Q2: Does Antimycin A exhibit autofluorescence?
Q3: How can I determine if Antimycin A is causing autofluorescence in my experiment?
A3: To determine if Antimycin A is contributing to background fluorescence, you should prepare a control sample containing only your cells or tissue treated with the same concentration of Antimycin A used in your experiment, but without any fluorescent labels. Image this sample using the same filter sets and imaging parameters as your fully stained sample. A detectable signal in the Antimycin A-only sample indicates that the compound is contributing to the overall fluorescence.
Q4: What are the general strategies to minimize the impact of autofluorescence?
A4: Several strategies can be employed to manage autofluorescence:
-
Spectral Separation: Choose fluorescent probes with excitation and emission spectra that are well-separated from the autofluorescence spectrum.
-
Background Subtraction: Acquire an image of an unstained (or Antimycin A-only) sample and subtract this background from your experimental images.
-
Chemical Quenching: Treat samples with quenching agents like Sudan Black B or sodium borohydride.
-
Photobleaching: Intentionally expose the sample to high-intensity light to photobleach the autofluorescent components before imaging your specific signal.
-
Far-Red Fluorophores: Utilize fluorophores that are excited by and emit light in the far-red or near-infrared region of the spectrum, where cellular autofluorescence is typically lower.
Troubleshooting Guide: High Background Fluorescence in Antimycin A Imaging Studies
This guide provides a systematic approach to troubleshooting and mitigating high background fluorescence when using Antimycin A.
Problem: High and diffuse background fluorescence is obscuring the signal from my specific fluorescent probe in cells treated with Antimycin A.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for Antimycin A-related autofluorescence.
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of Antimycin A
Objective: To measure the excitation and emission spectra of Antimycin A in your experimental buffer.
Materials:
-
Antimycin A stock solution
-
Experimental buffer (e.g., cell culture medium, PBS)
-
Spectrofluorometer
-
Quartz cuvette
Method:
-
Prepare a solution of Antimycin A in your experimental buffer at the working concentration used in your imaging studies.
-
Emission Spectrum:
-
Based on UV absorbance data which shows a peak around 352 nm, set the excitation wavelength of the spectrofluorometer to 350 nm.
-
Scan the emission wavelengths from 370 nm to 700 nm and record the fluorescence intensity.
-
The wavelength with the highest intensity is the peak emission wavelength.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the peak emission wavelength determined in the previous step.
-
Scan the excitation wavelengths from 280 nm to 450 nm and record the fluorescence intensity.
-
The wavelength that produces the highest fluorescence intensity is the peak excitation wavelength.
-
Protocol 2: Background Subtraction for Autofluorescence Correction
Objective: To computationally remove the autofluorescence signal from your images.
Materials:
-
Fluorescence microscope with image acquisition software (e.g., ImageJ, FIJI)
-
Your experimental samples (with Antimycin A and fluorescent labels)
-
Control samples (cells/tissue with Antimycin A only)
Method:
-
Image Acquisition:
-
For each experimental condition, acquire an image of your fluorescently labeled sample.
-
Using the exact same imaging parameters (exposure time, gain, laser power, etc.), acquire an image of your control sample (Antimycin A only). It is crucial that these parameters are identical.
-
-
Image Processing (using ImageJ/FIJI):
-
Open both the experimental and control images.
-
Select the experimental image and go to Process > Image Calculator....
-
In the Image Calculator dialog, select your experimental image as 'Image1', the 'Subtract' operation, and your control image as 'Image2'.
-
The resulting image will have the background fluorescence from Antimycin A and cellular components subtracted.
-
Quantitative Data Summary
The following table summarizes common sources of autofluorescence and mitigation strategies.
| Source of Autofluorescence | Typical Excitation (nm) | Typical Emission (nm) | Recommended Mitigation Strategy |
| Endogenous Cellular | |||
| NADH/NADPH | 340-360 | 440-470 | Use fluorophores with emission >500 nm |
| Flavins (FAD, FMN) | 430-470 | 520-540 | Spectral unmixing, use red-shifted dyes |
| Lipofuscin | 340-420 | 450-650 (broad) | Quenching with Sudan Black B, use far-red dyes |
| Collagen/Elastin | 350-400 | 420-500 | Use far-red dyes, spectral unmixing |
| Experimental Artifacts | |||
| Aldehyde Fixatives | Broad | Broad | Use fresh solutions, minimize fixation time, quench with sodium borohydride |
| Phenol (B47542) Red in Media | ~440 | >550 | Use phenol red-free media for live cell imaging |
| Antimycin A | To be determined (Absorbance ~352 nm) | To be determined | Measure spectrum, spectral unmixing, background subtraction |
Signaling Pathway
Antimycin A is a well-characterized inhibitor of the mitochondrial electron transport chain. It specifically blocks the Q-cycle at the Qi site of Complex III (cytochrome c reductase). This inhibition leads to a buildup of electrons upstream, resulting in the increased production of reactive oxygen species (ROS), primarily superoxide, and a decrease in ATP synthesis.
Caption: Mechanism of action of Antimycin A.
References
Validation & Comparative
Validating Complex III Inhibition: A Comparative Guide to Antimycin A and its Alternatives Using Respirometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antimycin A and other widely used Complex III inhibitors for the validation of mitochondrial respiration inhibition. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction
Mitochondrial Complex III, also known as the cytochrome bc1 complex, plays a pivotal role in the electron transport chain (ETC) by transferring electrons from ubiquinol (B23937) to cytochrome c. This process is essential for generating the proton motive force that drives ATP synthesis. Inhibition of Complex III is a critical tool for studying mitochondrial function, cellular metabolism, and the pathophysiology of various diseases. Antimycin A is a well-characterized and potent inhibitor of Complex III, widely used in research to dissect the intricacies of cellular respiration. This guide will compare Antimycin A with other Complex III inhibitors, providing a framework for validating their inhibitory effects using high-resolution respirometry.
Comparative Analysis of Complex III Inhibitors
Antimycin A and other inhibitors of Complex III, while sharing the same target, exhibit distinct mechanisms of action primarily due to differences in their binding sites within the complex. This leads to variations in their effects on the electron transport chain and the production of reactive oxygen species (ROS).
| Inhibitor | Binding Site | Mechanism of Action | Key Experimental Observations |
| Antimycin A | Qi site | Blocks the transfer of electrons from heme bH to ubiquinone, effectively halting the Q-cycle. | Potent inhibition of oxygen consumption. Induces a significant increase in superoxide (B77818) production due to the accumulation of a reactive semiquinone intermediate at the Qo site. |
| Myxothiazol (B1677603) | Qo site | Prevents the oxidation of ubiquinol by binding to the Qo (quinone outer) site, blocking electron transfer to the iron-sulfur protein. | Effectively inhibits cellular respiration. Does not lead to an increase in ROS production, as it prevents the formation of the semiquinone radical. |
| Stigmatellin | Qo site | Similar to myxothiazol, it binds to the Qo site and inhibits the oxidation of ubiquinol. | Potent inhibitor of Complex III. Its effect on ROS production is similar to myxothiazol. |
| Atovaquone | Qo site | An antimalarial drug that also functions as a Complex III inhibitor by binding to the Qo site. | Demonstrates a dose-dependent decrease in the basal oxygen consumption rate (OCR) in cancer cells. |
Experimental Protocol: High-Resolution Respirometry for Validating Complex III Inhibition
High-resolution respirometry (HRR) is a powerful technique to measure real-time oxygen consumption in biological samples, providing detailed insights into mitochondrial function. The following Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol is a standard method for assessing the activity of different components of the electron transport chain.
Objective: To measure the inhibitory effect of Antimycin A on Complex III-linked respiration.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria, permeabilized cells, or tissue homogenates
-
Respiration medium (e.g., MiR05)
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
Uncoupler: FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone)
Procedure:
-
Calibration and Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add the biological sample to the chambers containing pre-warmed respiration medium.
-
ROUTINE Respiration: Measure the basal oxygen consumption rate (OCR) of the sample.
-
LEAK Respiration (State 4o): Add a Complex V inhibitor (e.g., oligomycin) to inhibit ATP synthase. The remaining oxygen consumption is due to proton leak across the inner mitochondrial membrane.
-
Electron Transfer System (ETS) Capacity (State 3u): Titrate an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the ETS.
-
Complex I-linked Respiration: In a separate experiment or after washing the chambers, add substrates for Complex I (e.g., pyruvate, malate, and glutamate) followed by ADP to stimulate oxidative phosphorylation.
-
Complex II-linked Respiration: Add the Complex I inhibitor, rotenone, to block Complex I-mediated respiration. Then, add the Complex II substrate, succinate, to measure the activity of Complex II, III, and IV.
-
Validation of Complex III Inhibition: Add Antimycin A to the chamber. A significant drop in OCR to a level representing residual oxygen consumption (ROX) confirms the inhibition of Complex III. The difference in OCR before and after the addition of Antimycin A represents the Complex III-dependent respiration.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the site of action of Complex III inhibitors and the experimental workflow for their validation.
Caption: Inhibition sites of Antimycin A and other inhibitors on Complex III of the electron transport chain.
Caption: A typical Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol workflow for validating Complex III inhibition.
Conclusion
Antimycin A is a potent and widely used inhibitor of Complex III, acting at the Qi site. Its use in high-resolution respirometry allows for the precise validation of Complex III inhibition. However, for studies where the induction of reactive oxygen species is a confounding factor, alternative inhibitors such as myxothiazol or stigmatellin, which bind to the Qo site, may be more suitable. The choice of inhibitor should be guided by the specific research question and the desired experimental outcome. The provided experimental protocol offers a robust framework for researchers to validate the efficacy of their chosen Complex III inhibitor.
A Head-to-Head Battle in the Mitochondria: Antimycin A1 vs. Myxothiazol
For researchers, scientists, and drug development professionals navigating the intricate world of mitochondrial research, the choice of inhibitory tools is paramount. Antimycin A1 and myxothiazol (B1677603), both potent inhibitors of mitochondrial Complex III, are staples in the laboratory. However, their distinct mechanisms of action and resulting cellular effects necessitate a careful consideration of which inhibitor is best suited for a given experimental design. This guide provides a comprehensive side-by-side comparison of this compound and myxothiazol, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform your research.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and myxothiazol target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, a critical hub for cellular respiration and energy production. Their inhibitory effects, however, stem from binding to different sites within this complex, leading to divergent consequences for electron flow and the generation of reactive oxygen species (ROS).
This compound binds to the Qi site of cytochrome b, which is located on the inner side of the inner mitochondrial membrane.[1][2] This binding event blocks the transfer of electrons from cytochrome b to cytochrome c1, effectively halting the Q-cycle and preventing the oxidation of ubiquinol (B23937).[3][4] A key consequence of this inhibition is the accumulation of electrons upstream, which can lead to an increase in the production of superoxide (B77818), a highly reactive oxygen species.[3][5]
In contrast, myxothiazol binds to the Qo site of cytochrome b, situated on the outer side of the inner mitochondrial membrane.[5][6] This interaction prevents the oxidation of ubiquinol at the Qo site, thereby blocking the initial step of the Q-cycle.[3][7] Unlike this compound, myxothiazol's mechanism of action does not typically lead to an increase in ROS production and can even decrease it under certain conditions.[3][6] This is because it prevents the formation of the semiquinone intermediate at the Qo site, which is a major source of superoxide radicals.
The distinct binding sites and their impact on the Q-cycle are visualized in the signaling pathway diagram below.
Caption: Mechanism of Action of this compound and Myxothiazol on Complex III.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of inhibitors. The IC50 values for this compound and myxothiazol can vary depending on the experimental system, such as isolated mitochondria or whole cells, and the specific assay conditions. Below is a summary of reported IC50 values to provide a quantitative comparison.
| Inhibitor | Target/System | Assay | IC50 Value | Reference |
| This compound | Rhizoctonia solani | Growth Inhibition | 1.25 µg/mL | [5] |
| Antimycin A3 | Isolated rat liver mitochondria | Mitochondrial Respiration | 38 nM | [8] |
| Myxothiazol | Beef heart mitochondria | Oxygen Consumption | 0.58 mol/mol cytochrome b | [9] |
| Myxothiazol | Submitochondrial particles | NADH Oxidation | 0.45 mol/mol cytochrome b | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups. The data presented here are for illustrative purposes to highlight the potent inhibitory nature of both compounds.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. The following sections provide detailed protocols for key experiments used to characterize and compare mitochondrial inhibitors like this compound and myxothiazol.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of functional mitochondria from cultured cells, a prerequisite for many in vitro respiration assays.
Materials:
-
Cell culture flasks with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest cells by scraping and wash twice with ice-cold PBS by centrifugation at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer.
-
Homogenize the cells using a Dounce homogenizer with 10-15 strokes on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a minimal volume of Isolation Buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
-
Keep the isolated mitochondria on ice and use for downstream assays as soon as possible.
Protocol 2: Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration. The Mito Stress Test is a standard assay to assess mitochondrial function by sequentially injecting different inhibitors.[10][11]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor) and this compound (Complex III inhibitor) or Myxothiazol
Procedure:
-
Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Wash and Incubation: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for 1 hour.
-
Prepare Inhibitor Stocks: Prepare stock solutions of oligomycin, FCCP, and a mixture of rotenone/antimycin A1 or myxothiazol in the assay medium at the desired final concentrations.
-
Load Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Caption: Experimental Workflow for a Seahorse XF Cell Mito Stress Test.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and myxothiazol depends critically on the specific research question.
-
This compound is the inhibitor of choice when the experimental goal is to induce mitochondrial ROS production or to study the downstream effects of elevated superoxide levels. Its potent inhibition of the Q-cycle makes it a reliable tool for creating a state of mitochondrial oxidative stress.
-
Myxothiazol , on the other hand, is ideal for studies where the primary objective is to inhibit Complex III activity without the confounding factor of increased ROS production. Its mechanism of action allows for a more specific interrogation of the bioenergetic consequences of Complex III inhibition.
By understanding the distinct molecular mechanisms, potencies, and experimental considerations of these two inhibitors, researchers can make informed decisions to advance their investigations into the complex and vital role of mitochondria in health and disease.
References
- 1. tabaslab.com [tabaslab.com]
- 2. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of this compound [frontiersin.org]
- 6. Reactive oxygen species production by the mitochondrial respiratory chain in isolated rat hepatocytes and liver mitochondria: studies using myxothiazol [pubmed.ncbi.nlm.nih.gov]
- 7. biotech.cornell.edu [biotech.cornell.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. drexel.edu [drexel.edu]
- 10. content.protocols.io [content.protocols.io]
- 11. agilent.com [agilent.com]
Confirming Antimycin A-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, accurately confirming the mechanism of cell death is paramount. This guide provides a comprehensive comparison of caspase assays for validating apoptosis induced by Antimycin A, a potent inhibitor of mitochondrial complex III. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and execution of the most appropriate assays.
Antimycin A is a well-established inducer of the intrinsic apoptotic pathway. By inhibiting the mitochondrial electron transport chain, it triggers a cascade of events including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of cytochrome c into the cytosol. This initiates the activation of a family of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis. Consequently, measuring the activity of specific caspases is a direct and reliable method for confirming antimycin A-induced apoptosis.
Quantitative Comparison of Caspase Activation
The apoptotic cascade involves initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), and executioner caspases, primarily caspase-3 and caspase-7. Antimycin A, through its action on mitochondria, predominantly activates the intrinsic pathway. The following tables summarize quantitative data on caspase activation following treatment with apoptosis-inducing agents, illustrating the typical patterns of caspase activity.
| Assay | Cell Line | Treatment | Fold Increase in Activity (vs. Control) | Reference |
| Caspase-9 | U937 | Betulinic Acid (48h) | ~3.5 | [1] |
| Caspase-3 | U937 | Betulinic Acid (48h) | ~4.5 | [1] |
| Caspase-8 | U937 | Betulinic Acid (48h) | No significant increase | [1] |
| Caspase-3/7 | ARPE-19 | Antimycin A | Significant Increase | [2] |
Note: Direct comparative quantitative data for Antimycin A-induced activation of all three caspases in a single study is limited. The data presented for Betulinic Acid in U937 cells illustrates the expected pattern for an intrinsic pathway inducer, with strong activation of caspase-9 and -3, and minimal activation of caspase-8. The study on ARPE-19 cells confirms Antimycin A induces effector caspase activity.
Comparison with Alternative Apoptosis Assays
While caspase assays are a direct measure of the apoptotic machinery, other methods can be used for confirmation. Each has its advantages and limitations.
| Assay Method | Principle | Advantages | Disadvantages |
| Caspase Activity Assays | Measures the enzymatic activity of specific caspases using fluorogenic, colorimetric, or luminescent substrates. | Highly specific to apoptosis; can distinguish between intrinsic and extrinsic pathways; quantitative. | Requires cell lysis for most formats; activity may not always lead to cell death. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early apoptotic event. | Detects early apoptosis; compatible with flow cytometry for single-cell analysis. | Can also stain necrotic cells; signal can be transient. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Can be used on fixed cells and tissue sections; provides spatial information. | Can also label necrotic cells; detects a late-stage event, so may miss early apoptotic cells. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures involved, the following diagrams are provided.
Caption: Antimycin A-induced intrinsic apoptosis pathway.
Caption: General workflow for caspase activity assays.
Caption: Logic for confirming intrinsic apoptosis.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are generalized and may require optimization based on the specific cell type and experimental conditions.
Caspase-3/7 Activity Assay (Luminescent)
This assay measures the activity of the executioner caspases-3 and -7.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.
Protocol:
-
Cell Plating: Seed cells in a 96-well white-walled plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Antimycin A and appropriate controls. Incubate for the desired time period.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of the initiator caspase-8, primarily associated with the extrinsic apoptotic pathway.
Principle: The assay is based on the hydrolysis of the peptide substrate Ac-IETD-pNA by caspase-8, which releases the p-nitroaniline (pNA) moiety. The concentration of the pNA released is measured by its absorbance at 405 nm.
Protocol:
-
Induce Apoptosis: Treat cells with Antimycin A. Concurrently, incubate a control culture without the inducer.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate. Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.
-
Assay Reaction:
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM IETD-pNA substrate (200 µM final concentration).
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition: Read the absorbance at 400 or 405 nm in a microplate reader. The fold-increase in caspase-8 activity can be determined by comparing the results with the uninduced control.[3]
Caspase-9 Activity Assay (Fluorometric)
This assay measures the activity of the initiator caspase-9, a key component of the intrinsic apoptotic pathway.
Principle: This assay utilizes the substrate LEHD-AFC (7-amino-4-trifluoromethylcoumarin). Cleavage of this substrate by active caspase-9 releases free AFC, which emits a yellow-green fluorescence that can be quantified.
Protocol:
-
Induce Apoptosis: Treat cells with Antimycin A and include an untreated control.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells.
-
Resuspend in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Add 50 µL of 2x Reaction Buffer (with 10 mM DTT) to each sample.
-
Add 5 µL of 1 mM LEHD-AFC substrate (50 µM final concentration).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm. Compare the fluorescence of the treated samples to the untreated control to determine the fold-increase in caspase-9 activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool for the Job: Antimycin A1 vs. Oligomycin for ATP Synthase Inhibition Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular bioenergetics, the study of ATP synthase, the molecular machine responsible for the bulk of cellular ATP production, is paramount. The use of specific inhibitors is a cornerstone of this research, allowing for the dissection of mitochondrial function. Among the arsenal (B13267) of available compounds, antimycin A1 and oligomycin (B223565) are two of the most widely used inhibitors. However, their mechanisms of action are fundamentally different, making the choice between them dependent on the specific experimental question. This guide provides an objective comparison of this compound and oligomycin, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate inhibitor for their ATP synthase inhibition studies.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and oligomycin lies in their respective targets within the mitochondrial electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) machinery.
Oligomycin: The Direct ATP Synthase Inhibitor
Oligomycin is a macrolide antibiotic that directly inhibits ATP synthase. It binds to the F0 subunit of the enzyme, effectively blocking the proton channel.[1][2][3][4] This physical obstruction prevents the influx of protons into the mitochondrial matrix, which is the driving force for ATP synthesis. Consequently, oligomycin directly halts the production of ATP by ATP synthase.
This compound: The Indirect Inhibitor via Complex III Blockade
In contrast, this compound is an inhibitor of Complex III (cytochrome c reductase) of the electron transport chain.[5][6][7][8] By binding to Complex III, this compound prevents the transfer of electrons from coenzyme Q to cytochrome c. This blockade disrupts the electron flow through the ETC, leading to a collapse of the mitochondrial membrane potential. As the proton gradient dissipates, the driving force for ATP synthase is lost, indirectly inhibiting ATP synthesis.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key characteristics and reported efficacy of this compound and oligomycin. It is important to note that IC50 values can vary depending on the experimental system (e.g., isolated mitochondria, whole cells) and assay conditions.
| Feature | This compound | Oligomycin |
| Target | Complex III of the Electron Transport Chain[5][6][7][8] | F0 subunit of ATP Synthase[1][2][3][4] |
| Mechanism | Blocks electron transfer, dissipating proton gradient[8] | Blocks the proton channel of ATP synthase[1][4] |
| Effect on ATP Synthesis | Indirect inhibition | Direct inhibition |
| Reported IC50/EC50 | ~1.25 µg/mL (EC50 against R. solani)[5] | ~107 nM (EC50, purified yeast ATP synthase)[2] |
| Primary Application | Inducing mitochondrial dysfunction, measuring non-mitochondrial respiration (with rotenone)[9][10] | Measuring ATP-linked respiration and proton leak[9][11][12][13] |
| Off-Target Effects | Can induce apoptosis and has been shown to disrupt cell-to-cell communication independently of ATP depletion[7][14] | Can inhibit store-operated Ca2+ channels and induce apoptosis at high concentrations[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and their application in a common experimental setup, the following diagrams are provided.
Caption: Mechanism of action of this compound and Oligomycin.
Caption: A typical experimental workflow using mitochondrial inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments utilizing this compound and oligomycin. Researchers should optimize concentrations and incubation times for their specific cell type or experimental system.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is a standard method for assessing mitochondrial function in live cells.[11]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell culture medium
-
Oligomycin (e.g., 1.0-5.0 µM final concentration)[13]
-
FCCP (e.g., 0.5-2.0 µM final concentration)
-
Rotenone (e.g., 0.5 µM final concentration)
-
This compound (e.g., 0.5 µM final concentration)[9]
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and incubate overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Inhibitor Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and this compound.
-
Seahorse XF Analyzer Protocol:
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR).
-
Oligomycin Injection: Inject oligomycin to inhibit ATP synthase. The resulting decrease in OCR represents the portion of basal respiration that was coupled to ATP production. The remaining OCR is due to proton leak.
-
FCCP Injection: Inject FCCP, an uncoupling agent, to dissipate the proton gradient and induce maximal respiration. This provides a measure of the maximal capacity of the electron transport chain.
-
Rotenone/Antimycin A1 Injection: Inject a combination of rotenone and this compound to completely shut down the electron transport chain. The remaining OCR is attributed to non-mitochondrial oxygen consumption.
-
Protocol 2: ATP Production Assay in Isolated Mitochondria
This protocol measures the rate of ATP synthesis in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, HEPES)
-
Substrates (e.g., pyruvate, malate)
-
ADP
-
This compound or Oligomycin
-
ATP measurement kit (e.g., luciferase-based)
Methodology:
-
Mitochondrial Suspension: Resuspend isolated mitochondria in respiration buffer.
-
Incubation with Inhibitor: Pre-incubate a portion of the mitochondrial suspension with either this compound or oligomycin at a predetermined optimal concentration. A control group should be incubated with the vehicle (e.g., DMSO).
-
Initiation of Respiration: Add substrates to energize the mitochondria.
-
Initiation of ATP Synthesis: Add a known concentration of ADP to initiate ATP synthesis.
-
Measurement of ATP: At various time points, take aliquots of the reaction and measure the ATP concentration using a luciferase-based assay.
-
Data Analysis: Compare the rate of ATP synthesis in the inhibitor-treated groups to the control group to determine the extent of inhibition.
Which Inhibitor to Use? A Practical Guide
-
To directly measure ATP-linked respiration and proton leak: Oligomycin is the inhibitor of choice. Its direct action on ATP synthase allows for the specific quantification of the oxygen consumption coupled to ATP production.[9][11][12][13]
-
To completely shut down the electron transport chain and measure non-mitochondrial respiration: A combination of rotenone and this compound is the standard method.[9][10] This cocktail ensures a comprehensive blockade of electron flow.
-
To induce mitochondrial dysfunction and study downstream effects like apoptosis or autophagy: This compound is a suitable choice as it effectively disrupts the mitochondrial membrane potential and triggers cellular stress responses.[7]
-
To study the role of ATP synthase in maintaining mitochondrial membrane potential under conditions of respiratory chain inhibition: Oligomycin can be used in conjunction with an ETC inhibitor like this compound. This can help elucidate the reverse activity of ATP synthase (ATP hydrolysis to pump protons).[15]
Conclusion
Both this compound and oligomycin are invaluable tools for probing mitochondrial function. However, their distinct mechanisms of action dictate their appropriate experimental applications. Oligomycin serves as a precise tool for dissecting the components of mitochondrial respiration by directly targeting ATP synthase. This compound, by inhibiting the electron transport chain, provides a means to induce broader mitochondrial dysfunction and to establish a baseline for non-mitochondrial oxygen consumption. A thorough understanding of these differences is crucial for the design of robust experiments and the accurate interpretation of data in the field of ATP synthase research.
References
- 1. Oligomycin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. agscientific.com [agscientific.com]
- 5. Aptly chosen, effectively emphasizing the action and mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aptly chosen, effectively emphasizing the action and mechanism of this compound [frontiersin.org]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The metabolic inhibitor antimycin A can disrupt cell-to-cell communication by an ATP- and Ca(2+)-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Seahorse XF Data Using Antimycin A and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mitochondrial Complex III Inhibitors for Seahorse XF Assay Validation
This guide provides a comprehensive comparison of antimycin A and its alternative, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), for the validation of Seahorse XF cellular bioenergetics data. The information presented herein is supported by experimental data and detailed protocols to aid in the objective assessment of these mitochondrial inhibitors.
Data Presentation: A Quantitative Comparison
Validating the inhibition of mitochondrial respiration is a critical step in a Seahorse XF Cell Mito Stress Test. Both antimycin A and HQNO are potent inhibitors of Complex III of the electron transport chain (ETC), leading to a sharp decrease in the oxygen consumption rate (OCR). While both effectively shut down mitochondrial respiration, their distinct binding mechanisms can result in subtle differences in their inhibitory profiles.
The following table summarizes the comparative effects of antimycin A and HQNO on key parameters of mitochondrial function as measured by the Seahorse XF Analyzer. The quantitative data presented is a representative synthesis from published literature and should be considered as a guideline. Actual values may vary depending on the cell type, experimental conditions, and inhibitor concentrations used.
| Parameter | Antimycin A | HQNO | Rationale |
| Oxygen Consumption Rate (OCR) Inhibition | Strong and complete inhibition | Strong inhibition | Both inhibitors effectively block the electron transport chain at Complex III, preventing the reduction of oxygen, the final electron acceptor.[1] |
| ATP Production-Linked Respiration | Drastic, concentration-dependent decrease | Significant reduction | Inhibition of the ETC dissipates the proton motive force across the inner mitochondrial membrane, which is essential for ATP synthase to produce ATP.[1] |
| Mitochondrial Membrane Potential (ΔΨm) | Initial hyperpolarization followed by collapse | Similar pattern of hyperpolarization and subsequent collapse | The blockage of proton pumping across the inner mitochondrial membrane leads to a breakdown of the electrochemical gradient.[1] |
| Non-Mitochondrial Respiration | Unaffected | Unaffected | Both compounds specifically target mitochondrial Complex III, leaving non-mitochondrial oxygen-consuming processes intact. |
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for utilizing antimycin A and HQNO in a Seahorse XF Cell Mito Stress Test.
Seahorse XF Cell Mito Stress Test Protocol using Antimycin A
This protocol is a standard procedure for assessing mitochondrial function and is widely used for validating the mitochondrial respiration component of the Seahorse XF assay.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant, Base Medium, and supplements (e.g., glucose, pyruvate, glutamine)
-
Mitochondrial Stress Test Reagents: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a Seahorse XF microplate and allow them to adhere overnight.
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Assay Preparation: On the day of the assay, warm the Seahorse XF Base Medium and supplement it with the desired substrates. Remove the growth medium from the cells, wash with the assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes.
-
Inhibitor Loading: Prepare stock solutions of the mitochondrial stress test reagents. Load the injector ports of the sensor cartridge as follows:
-
Port A: Oligomycin (e.g., 1.0 µM final concentration)
-
Port B: FCCP (e.g., 1.0 µM final concentration, titrate for optimal concentration)
-
Port C: Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration each)
-
-
Run Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the pre-programmed protocol.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration per well. This allows for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The final injection of rotenone/antimycin A provides the value for non-mitochondrial respiration, which is subtracted from the other measurements to determine the mitochondrial-specific rates.
Seahorse XF Assay Protocol incorporating HQNO
This protocol is adapted from the standard Cell Mito Stress Test to specifically investigate the inhibitory effects of HQNO.
Materials:
-
Same as for the Antimycin A protocol, with the addition of HQNO.
Procedure:
-
Cell Seeding, Cartridge Hydration, and Assay Preparation: Follow steps 1-3 of the Antimycin A protocol.
-
Inhibitor Loading: Prepare stock solutions of the inhibitors. A common injection strategy to assess the specific effect of HQNO is as follows:
-
Port A: HQNO (at various concentrations) or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Run Assay and Data Analysis: Follow steps 5 and 6 of the Antimycin A protocol. This injection strategy allows for the direct measurement of HQNO's effect on basal respiration before the addition of other mitochondrial modulators.
Mandatory Visualizations
Mechanism of Action: Antimycin A Inhibition of Mitochondrial Complex III
The following diagram illustrates the electron transport chain within the inner mitochondrial membrane, with a specific focus on Complex III (Cytochrome bc1 complex). The diagram details the flow of electrons from Coenzyme Q (Ubiquinone) to Cytochrome c and the coupled translocation of protons from the mitochondrial matrix to the intermembrane space. The inhibitory action of Antimycin A at the Qi site of Complex III is highlighted, demonstrating the disruption of this critical process.
References
literature review of antimycin A1 concentrations used in different cell types
For researchers, scientists, and drug development professionals delving into the intricacies of mitochondrial function and cellular metabolism, Antimycin A stands as a potent and widely utilized tool. This powerful inhibitor of the mitochondrial electron transport chain offers a valuable means to investigate cellular bioenergetics, oxidative stress, and apoptosis. However, the effective concentration of Antimycin A can vary dramatically depending on the cell type and the specific biological question being addressed. This guide provides a comprehensive literature review of Antimycin A concentrations used in diverse cell types, complete with supporting experimental data and detailed protocols to aid in experimental design and execution.
Comparative Analysis of Antimycin A Concentrations and Effects
The efficacy of Antimycin A is intrinsically linked to the metabolic characteristics of the cell type under investigation. The following table summarizes the concentrations of Antimycin A employed in various studies, the cell types investigated, the duration of exposure, and the principal effects observed. This quantitative data has been compiled to provide a clear and structured overview for easy comparison.
| Cell Type | Concentration Range | Exposure Time | Key Effects Observed |
| Fungal Cells | |||
| Rhizoctonia solani | 1.25 µg/mL (EC50) - 26.66 µg/mL | Not Specified | Inhibition of mycelial growth.[1] |
| Cancer Cell Lines | |||
| HeLa (Cervical Cancer) | Not Specified | Not Specified | Loss of mitochondrial membrane potential, inhibition of cell growth through apoptosis, generation of reactive oxygen species (ROS), and depletion of glutathione.[2][3][4] |
| A549 (Lung Cancer) | 2 µM - 100 µM | 72 hours | Inhibition of cell growth, G1 phase arrest, apoptosis, loss of mitochondrial membrane potential, and increased intracellular ROS.[5][6] |
| A549 (Lung Cancer Stem Cells) | 5 µM - 10 µM | 48 hours | Suppression of tumor spheroid formation, suppression of β-catenin signaling.[7] |
| HepG2 (Liver Cancer) | 10 nM | Not Specified | ~50% inhibition of oxygen consumption rate, four-fold increase in basal superoxide (B77818) production.[8] |
| L6 (Skeletal Muscle) | IC50 values determined in glucose vs. galactose media | 24 hours | Increased sensitivity to Antimycin A in galactose media, indicating reliance on oxidative phosphorylation.[9] |
| H9c2 (Cardiomyoblast) | 50 µM | 24 - 48 hours | Well-tolerated at this concentration in contrast to other mitochondrial inhibitors.[10] |
| PC-9/GR (Gefitinib-Resistant Lung Cancer) | 5 µM | Not Specified | Inhibition of proliferation; synergistic suppression of viability when combined with gefitinib.[7] |
| Primary and Non-Cancer Cell Lines | |||
| Primary Neurons (Sympathetic) | 1 µM | Not Specified | Intracellular ROS elevation.[11] |
| Vagal Sensory Neurons | 10 µM | Not Specified | Induction of mitochondrial superoxide production and neuronal activation.[12][13] |
| Human Pulmonary Fibroblasts (HPF) | ~150 µM (IC50) | 24 hours | Inhibition of cell growth, G1 phase arrest, apoptosis, loss of mitochondrial membrane potential, increased ROS, and GSH depletion. |
| Human Retinal Pigment Epithelium (ARPE-19 and hRPE) | 20 µM - 25 µM | 4 - 72 hours | Dose-dependent cell death, loss of mitochondrial membrane potential, and mitochondrial swelling. |
| Human Dermal Fibroblasts | 5 µM | 0.5 - 72 hours | Reduced adherent cell density. |
Mechanism of Action: Targeting Mitochondrial Complex III
Antimycin A exerts its effects by specifically inhibiting Complex III (cytochrome c reductase) of the mitochondrial electron transport chain.[2][3][4] This inhibition blocks the transfer of electrons from cytochrome b to cytochrome c1, effectively halting cellular respiration.[2][3] The blockade of the electron transport chain leads to a cascade of downstream events, including a decrease in ATP synthesis, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[2][3][5][6][11]
Detailed Experimental Protocols
The following provides a generalized methodology for conducting a cell viability assay using Antimycin A, synthesized from various cited experimental procedures.
Objective: To determine the cytotoxic effect of Antimycin A on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Antimycin A (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Preparation of Antimycin A Stock Solution:
-
Reconstitute the lyophilized Antimycin A powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 15 mM).[2][4] For a 15 mM stock, reconstitute 10 mg of powder in 1.2 mL of DMSO.[4]
-
Store the stock solution at -20°C and protect it from light. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2][4]
-
-
Cell Seeding:
-
Culture the cells of interest to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.[7]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with Antimycin A:
-
Prepare serial dilutions of the Antimycin A stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Antimycin A.
-
Include wells with vehicle control (medium with the same concentration of DMSO or ethanol as the highest Antimycin A concentration) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
Cell Viability Assay (MTT Assay Example):
-
Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Gently mix the contents on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the Antimycin A concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizing the Impact of Antimycin A
To further elucidate the mechanisms and experimental procedures involving Antimycin A, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Use Respiratory Chain Inhibitors in Toxicology Studies-Whole-Cell Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. licorbio.com [licorbio.com]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. Antimycin A induces apoptosis in As4.1 juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antimycin A1: A Guide for Laboratory Professionals
Antimycin A1 is a potent cellular respiration inhibitor produced by Streptomyces species.[1][2] Due to its high toxicity, it is classified as a hazardous substance requiring meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[3][4][5] This guide provides essential, step-by-step instructions for the proper disposal of this compound waste streams.
Immediate Safety and Handling
Before beginning any work with this compound, it is critical to be aware of its hazards. It is fatal if swallowed and toxic if inhaled or in contact with skin.[3][5] It is also very toxic to aquatic life with long-lasting effects.[5][6][7]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle solid this compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or when dusts may be generated, a respirator is required.[4][5]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4][5][6]
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Antimycin A. This data underscores the material's high hazard level.
| Route of Exposure | Species | LD50 Value | Citation |
| Oral | Rat | 28 mg/kg | [4][7] |
| Oral | Mouse | 55 mg/kg | [7] |
| Intraperitoneal | Mouse | 0.8 mg/kg | [4] |
| Intraperitoneal | Rat | 0.81 mg/kg | [7] |
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste and disposed of through your institution's Environmental Health & Safety (EH&S) department.[5][8] Do not dispose of this compound down the drain or in regular trash. [4][9]
Step 1: Waste Segregation and Containment
Proper segregation and containment are the first steps in safe disposal.
-
Designate a Waste Area: Establish a designated Satellite Accumulation Area (SAA) in your lab for this compound waste. This area must be away from sinks and drains.[10][11]
-
Use Compatible Containers: All waste must be collected in containers that are in good condition, leak-proof, and chemically compatible. Containers must have a secure, screw-on cap.[8][10][12]
-
Secondary Containment: Place all primary waste containers in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[12]
Step 2: Managing Different Waste Streams
A. Unused or Expired Solid this compound:
-
Leave the chemical in its original manufacturer's container.[5][11][12]
-
Ensure the label is intact and legible.
-
Attach a completed hazardous waste tag to the container.
B. Contaminated Solid Waste (Gloves, Wipes, Pipette Tips):
-
Collect all contaminated disposable items in a clear plastic bag.[12]
-
Once the bag is full, seal it securely.
-
Place the sealed bag into a rigid, labeled hazardous waste container. Do not overfill.
-
While one institutional SOP suggests dry, non-grossly contaminated items may go in regular trash, given the high toxicity of this compound, the safer and recommended approach is to treat all contaminated solid waste as hazardous.[1]
C. Contaminated Liquid Waste (Aqueous Solutions, Solvents):
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant carboy or bottle.
-
Do not mix incompatible waste streams.
-
Attach a hazardous waste label, listing all chemical constituents and their approximate concentrations.
-
Keep the container securely capped at all times, except when adding waste.[8][10][12]
D. Empty this compound Containers:
-
To be considered non-hazardous, an empty container that held a toxic chemical must be triple-rinsed.[8]
-
First Rinse: Rinse the container with a suitable solvent capable of dissolving this compound. Collect this rinsate and dispose of it as hazardous liquid waste.[8]
-
Subsequent Rinses: Repeat the rinse two more times. Collect all rinsate as hazardous waste.[8]
-
After the triple-rinse procedure, the container can be disposed of in the regular trash or recycled, depending on institutional policy.[8]
Step 3: Labeling and Storage
-
Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the date accumulation started.[8][11][12]
-
Storage: Store the sealed and labeled waste containers in your designated SAA. Ensure incompatible wastes (e.g., acids and bases) are segregated.[10]
Step 4: Arranging for Disposal
-
Request Pickup: Once your waste container is full or you have reached your institution's time limit for storage (e.g., 90 days), contact your EH&S department to request a hazardous waste collection.[11][12]
Emergency Spill Procedures
Due to the high toxicity of this compound, do not attempt to clean up a spill unless you are trained to do so and have the appropriate PPE.
-
Minor Spill:
-
Alert others in the area.
-
If safe to do so, use an absorbent material like sand or vermiculite (B1170534) to contain the spill.[4] Avoid generating dust.[4]
-
Contact your institution's EH&S or safety officer immediately for guidance and cleanup.[1]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Close the door behind you to contain the spill.
-
Notify your supervisor and contact your institution's emergency number or EH&S department.[1]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound and related materials.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. amherst.edu [amherst.edu]
- 2. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Antimycin A1
For researchers, scientists, and professionals in drug development, the safe handling of potent compounds like Antimycin A1 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. This compound, a powerful respiratory inhibitor produced by Streptomyces species, is classified as a hazardous substance and requires stringent handling protocols.[1][2][3] Adherence to these guidelines is critical to mitigate the risks of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the required PPE, compiled from multiple safety data sheets, to provide a clear and actionable checklist for laboratory personnel.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[1][2] For procedures with a high risk of splash or prolonged contact, double-gloving is advised.[1] Always inspect gloves for tears or punctures before use. Contaminated gloves should be replaced immediately. |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical safety goggles with side shields.[2][4] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[4] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat or gown is mandatory to protect skin and clothing.[2][4] For large-scale operations or situations with a high risk of exposure, a full-body suit may be necessary.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Work with this compound, especially in powdered form, should always be conducted in a fume hood to minimize inhalation exposure.[2] If a fume hood is not available or during procedures with a high potential for aerosolization, a NIOSH-approved respirator is required.[1][5] For significant quantities of dust, an approved positive flow mask should be used.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following protocol outlines the key steps from preparation to post-handling decontamination.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound, particularly when handling the solid form or preparing stock solutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation: Ensure the laboratory is well-ventilated.[1]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational before beginning any work.[1][4]
2. Handling the Compound:
-
Avoid Contact: Prevent all personal contact with this compound, including skin and eye contact, and inhalation.[1]
-
Weighing: When weighing the powdered form, do so carefully within the fume hood to avoid generating dust.
-
Solution Preparation: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as ethanol, methanol, DMSO, or dimethylformamide.[6] Purge the solvent with an inert gas before adding the compound.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
3. Post-Handling and Decontamination:
-
Work Area: Thoroughly decontaminate the work surface after handling is complete.
-
PPE Removal: Carefully remove PPE to avoid self-contamination.
-
Clothing: Contaminated work clothes should be laundered separately from other clothing.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is a critical final step in the handling process. All waste must be managed in accordance with local, state, and federal regulations.[1]
-
Solid Waste:
-
Collect waste this compound powder and any contaminated disposables (e.g., gloves, weigh paper, pipette tips) in a sealed and clearly labeled hazardous waste container.[4]
-
While some guidelines suggest that non-grossly contaminated disposables that are dry may be placed in regular trash, it is best practice to treat all contaminated items as hazardous waste to ensure maximum safety.[2]
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated and labeled hazardous waste container. Do not discharge into the sewer or waterways.[1]
-
-
Spill Management:
-
Minor Spills: In the event of a minor spill, clean it up immediately. Avoid breathing any dust and wear appropriate PPE. Use dry clean-up procedures and avoid generating dust. A vacuum cleaner with a HEPA filter can be used. Dampen the spilled material with water to prevent dusting before sweeping it up. Place the collected material in a suitable container for disposal.[1]
-
Major Spills: For a major spill, evacuate the area and alert emergency responders. Wear full-body protective clothing and a breathing apparatus. Contain the spill with sand, earth, or vermiculite (B1170534) and prevent it from entering drains or waterways. Collect the recoverable product into labeled containers.[1]
-
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
